3-Octyn-1-ol
Description
Properties
IUPAC Name |
oct-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZGRGVRZSDRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065828 | |
| Record name | 3-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-80-4 | |
| Record name | 3-Octyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octyn-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Octyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJK55CL7Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Octyn-1-ol chemical properties and structure
An In-depth Technical Guide to 3-Octyn-1-ol: Chemical Properties and Structure
Introduction
This compound is an organic compound classified as an alkyne alcohol.[1] Its unique structure, featuring a carbon-carbon triple bond and a primary hydroxyl group, imparts specific reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development. Applications for this molecule include its use as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, flavors, and fragrances.[1][2]
Chemical Structure and Identifiers
This compound is an eight-carbon chain alcohol with a triple bond located between the third and fourth carbon atoms.[1] The terminal hydroxyl group contributes to its polarity and the potential for hydrogen bonding.[1]
Caption: Key chemical identifiers for this compound.
Physicochemical Properties
This compound is typically a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents.[1] Reports on its solubility in water vary, with some sources indicating it is soluble while others state it has limited solubility, likely due to its hydrophobic carbon chain.[1][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][3][5][6] |
| Molecular Weight | 126.20 g/mol | [5][6][7] |
| CAS Number | 14916-80-4 | [1][3][7] |
| Appearance | Colorless Liquid | [1][3] |
| Density | 0.880 g/mL at 25 °C | [3][4][7] |
| Boiling Point | 86-88 °C at 9 mmHg | [3] |
| Melting Point | -39 °C (estimate) | [3] |
| Refractive Index | n20/D 1.4569 | [3][4][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available through various public databases.
Table 2: Spectroscopic Data Sources
| Spectrum Type | Available Data Source(s) |
| ¹H NMR | PubChem[8] |
| Mass Spectrometry (GC-MS) | NIST Chemistry WebBook, PubChem[8][9] |
| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem[5][8][10] |
| Raman Spectroscopy | PubChem[8] |
Reactivity and Applications
The presence of both an alkyne and an alcohol functional group makes this compound a versatile synthetic intermediate.[1]
-
Reactions: It can participate in various chemical reactions, including oxidation and substitution.[1] A notable application is its use in the study of the reduction of acetylenic compounds to (E)-alkenes using alkali metals in liquid ammonia.[1]
-
Synthetic Intermediate: It serves as a precursor for the preparation of other valuable chemicals, such as (3Z)-octen-1-ol, 7-octyn-1-ol, and 3-cis-octenoic acid.[4]
-
Industrial Applications: It finds use in corrosion inhibitor formulations, as a solvent stabilizer, and as a biodegradable chemical intermediate.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.[2]
Experimental Protocols: Synthesis
Multiple synthetic routes to this compound have been reported. One common method involves the reaction of a Grignard reagent with ethylene oxide.
Method 1: Grignard Reaction with Ethylene Oxide
This procedure involves two main stages: the formation of a Grignard reagent from butylacetylene, followed by its reaction with ethylene oxide and subsequent hydrolysis.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent from butylacetylene. (Detailed conditions for this initial step are assumed from standard organometallic procedures).
-
Reaction: Maintain the solution of the Grignard reagent at a temperature between 0°C and 60°C.
-
Addition of Ethylene Oxide: Add ethylene oxide dropwise to the Grignard solution. A molar ratio of 1.6 to 3 times that of the starting butylacetylene is preferable.[11]
-
Hydrolysis: The reaction mixture is then hydrolyzed by contacting it with an aqueous acidic solution.[11]
-
Purification: The final product, this compound, is isolated via distillation.[11] This method typically results in yields of 80% to 85%.[11]
Method 2: Alkylation of 3-Butyn-1-ol An alternative synthesis involves the alkylation of a smaller acetylenic alcohol.
-
Protocol: this compound can be prepared from 3-butyn-1-ol and 1-bromobutane.[4] This method involves the deprotonation of the terminal alkyne of 3-butyn-1-ol to form an acetylide, which then acts as a nucleophile to displace the bromide from 1-bromobutane.
Safety and Handling
This compound is classified as an irritant and requires careful handling.
-
Hazards: It is irritating to the eyes, skin, and respiratory system.[2][3][8] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]
-
Precautions: Standard personal protective equipment, including eye shields and gloves, should be used.[7] Work should be conducted in a well-ventilated area.
-
Storage: It is classified as a combustible liquid and should be stored in a cool, dry place.[2][7]
References
- 1. CAS 14916-80-4: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 14916-80-4 [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | CAS No- 14916-80-4 | Simson Pharma Limited [simsonpharma.com]
- 7. 3-辛炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
Characterization of 3-Octyn-1-ol (CAS: 14916-80-4): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 3-Octyn-1-ol (CAS number 14916-80-4), a valuable acetylenic alcohol intermediate in organic synthesis. This document outlines its physicochemical properties, spectroscopic profile, a detailed synthesis protocol, and essential safety information, presented in a format tailored for scientific and research applications.
Core Physicochemical Properties
This compound is a colorless to light yellow, oily liquid with a strong, pungent odor.[1] It is a versatile building block in the synthesis of various organic compounds, including pharmaceutical intermediates, flavors, and fragrances.[1]
| Property | Value | Reference |
| CAS Number | 14916-80-4 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Clear to yellowish oily liquid | [1] |
| Density | 0.880 g/mL at 25 °C | [3][4][5] |
| Boiling Point | 86-88 °C at 9 mmHg | [5][6] |
| Refractive Index (n20/D) | 1.4569 | [3][4][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][7] |
| pKa (Predicted) | 14.34 ± 0.10 | [1] |
Spectroscopic Analysis
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.6 | Triplet | -CH₂-OH |
| ~2.3 | Triplet | -C≡C-CH₂- |
| ~2.1 | Triplet of triplets | -CH₂-C≡C- |
| ~1.2-1.6 | Multiplet | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | -CH₃ |
¹³C NMR Spectrum: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~80 | -C≡C- |
| ~80 | -C≡C- |
| ~61 | -CH₂-OH |
| ~31 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~20 | -C≡C-CH₂- |
| ~13 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the hydroxyl and alkyne functional groups.[2][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (alcohol) |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2230 | Weak | C≡C stretch (internal alkyne) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[9]
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular ion) |
| 97 | [M - C₂H₅]⁺ |
| 83 | [M - C₃H₇]⁺ |
| 69 | [M - C₄H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Synthesis of this compound
This compound can be synthesized via the reaction of 1-hexyne with a Grignard reagent followed by the addition of ethylene oxide.
Experimental Protocol: Grignard Reaction and Ethoxylation
Materials:
-
1-Hexyne
-
Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.
-
Acetylide Formation: To the freshly prepared ethylmagnesium bromide solution, add 1-hexyne dropwise at 0 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the hexynylmagnesium bromide.
-
Reaction with Ethylene Oxide: A solution of ethylene oxide in anhydrous THF is added dropwise to the acetylide solution at 0 °C. The reaction is typically stirred for several hours and allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).
GHS Hazard Classification:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Toxicological Information
While specific toxicological studies on this compound are limited, acetylenic alcohols as a class can exhibit moderate toxicity.[10] The metabolism of primary alcohols generally proceeds via oxidation to the corresponding aldehyde and then to a carboxylic acid.
The reactivity of the triple bond and the nature of the metabolites may contribute to the overall toxicological profile. Researchers should exercise caution and handle the compound in accordance with established safety protocols for research chemicals.
References
- 1. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 3-Octyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Octyn-1-ol (CAS No. 14916-80-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this molecule.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.7 | Triplet | H-1 (-CH₂OH) |
| ~2.4 | Triplet | H-2 (-C≡C-CH₂-) |
| ~2.1 | Multiplet | H-5 (-C≡C-CH₂-C₃H₇) |
| ~1.4-1.6 | Multiplet | H-6, H-7 (-CH₂-CH₂-CH₃) |
| ~0.9 | Triplet | H-8 (-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~81 | C-3 or C-4 (alkyne) |
| ~78 | C-3 or C-4 (alkyne) |
| ~61 | C-1 (-CH₂OH) |
| ~31 | C-6 |
| ~22 | C-7 |
| ~20 | C-2 |
| ~18 | C-5 |
| ~13 | C-8 (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3330 (broad) | O-H stretch | Alcohol |
| ~2960, 2930, 2870 | C-H stretch (sp³) | Alkane |
| ~2230 (weak) | C≡C stretch | Alkyne (internal) |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 126 | ~5 | [M]⁺ (Molecular Ion) |
| 97 | ~20 | [M - C₂H₅]⁺ |
| 83 | ~30 | [M - C₃H₇]⁺ |
| 67 | ~100 (Base Peak) | [C₅H₇]⁺ |
| 55 | ~60 | [C₄H₇]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
Experimental Protocols
The data presented in this guide are compiled from various sources. The following are generalized experimental protocols typical for the acquisition of such spectroscopic data for a liquid alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
A sample of this compound is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The concentration is generally in the range of 5-25 mg/mL. The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300, operating at a proton frequency of 300 MHz.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the analysis can be performed neat (undiluted). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or, more commonly, by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small drop of the sample to be placed on the crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then vaporized. In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3] The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Physical Properties of 3-Octyn-1-ol
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is intended to support research, development, and quality control activities. All quantitative data is presented in a structured format, and detailed experimental protocols for key property measurements are provided.
Chemical Identity and Structure
This compound is an organic compound classified as an acetylenic alcohol. It possesses an eight-carbon chain with a hydroxyl (-OH) group at position 1 and a carbon-carbon triple bond between carbons 3 and 4. This structure, with both a polar alcohol group and a nonpolar alkyne and alkyl chain, dictates its physical properties and reactivity.
-
IUPAC Name: Oct-3-yn-1-ol
-
Canonical SMILES: CCCCC#CCCO[2]
Physical and Chemical Properties
The physical state of this compound at ambient temperature is a clear, colorless to pale yellow liquid.[4][5] It is characterized by a distinct, strong, and pungent odor.[4]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Molecular Weight | 126.20 g/mol | |
| Density | 0.880 g/mL | at 25 °C[2][6] |
| Boiling Point | 86 - 88 °C | at 9 mmHg[7] |
| 95 °C | at 14 mmHg | |
| Melting Point | -39 °C | (estimate)[7] |
| Refractive Index | 1.4569 | at 20 °C (n20/D)[6] |
| Water Solubility | Sparingly soluble / Limited solubility | [1][4] |
| Vapor Pressure | 0.031 mmHg | at 25 °C |
| pKa | 14.34 ± 0.10 | (Predicted) |
Solubility Profile
The solubility of alcohols is governed by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain.[8] The -OH group can form hydrogen bonds with water, promoting solubility, while the carbon chain is hydrophobic.[8][9][10]
-
In Water: this compound has limited solubility in water.[1] The eight-carbon chain's hydrophobicity is significant enough to counteract the hydrophilic nature of the single hydroxyl group.[10] It is described as sparingly soluble.[4]
-
In Organic Solvents: It is generally soluble in organic solvents.[1]
Mandatory Visualizations
Logical Relationships of this compound Properties
Caption: Logical relationships of this compound's core properties.
Experimental Workflow for Physical Property Determination
Caption: Workflow for determining physical properties of this compound.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of liquid organic compounds like this compound.
Determination of Solubility (Qualitative)
This protocol determines the miscibility of this compound in various solvents.
Apparatus:
-
Small test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Place 1.0 mL of the solvent (e.g., water, ethanol, hexane) into a small test tube.
-
Add 0.1 mL (approx. 2-3 drops) of this compound to the test tube.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the mixture to stand and observe.
-
Observation:
-
Soluble/Miscible: A single, clear liquid phase remains.
-
Sparingly Soluble: The mixture is cloudy or a small amount of undissolved liquid is present.
-
Insoluble/Immiscible: Two distinct liquid layers are observed.
-
-
Repeat the procedure with different solvents as required.[11]
Determination of Boiling Point (Micro Scale/Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[12][13][14]
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C range)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm.
-
Add 0.5-1 mL of this compound into the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Suspend the thermometer and tube assembly in the Thiele tube, ensuring the sample is fully immersed in the oil bath.
-
Gently heat the side-arm of the Thiele tube with a small flame.[12][15]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12][15]
-
Record the atmospheric pressure at the time of the experiment.
Measurement of Density (Pycnometer Method)
A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[16]
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for 20 minutes.
-
Carefully wipe dry the outside of the pycnometer and weigh it (m₂).
-
Empty and clean the pycnometer. Fill it with deionized water and repeat steps 4 and 5 to get the weight of the pycnometer filled with water (m₃).
-
Calculation:
-
Mass of this compound = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water at 25 °C is 0.99704 g/mL)
-
Density of this compound (ρ_sample) = (m₂ - m₁) / V
-
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property that is sensitive to purity.[17]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator (set to 20.0 °C)
-
Dropper or Pasteur pipette
-
Soft lens paper
-
Ethanol or acetone for cleaning
Procedure:
-
Turn on the refractometer and the water circulator, allowing the prisms to reach the set temperature of 20.0 °C.
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol, then wipe dry.[18]
-
Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[18]
-
Close the prisms gently to spread the liquid into a thin film.
-
Switch on the refractometer's light source.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Adjust the chromaticity compensator to eliminate any color fringes and obtain a sharp, achromatic borderline.
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.[18]
-
Press the "read" button or look at the scale to obtain the refractive index value. Record the value to four decimal places.
-
Clean the prisms thoroughly after the measurement.
References
- 1. CAS 14916-80-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [stenutz.eu]
- 3. This compound (CAS 14916-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]
- 6. This compound | 14916-80-4 [chemicalbook.com]
- 7. This compound | 14916-80-4 [amp.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. quora.com [quora.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. mt.com [mt.com]
- 17. mt.com [mt.com]
- 18. m.youtube.com [m.youtube.com]
The Strategic Synthesis of 3-Octyn-1-ol: A Technical Guide for Chemical and Pharmaceutical Innovators
An In-depth Guide to the Synthesis and Application of 3-Octyn-1-ol as a Versatile Building Block in Modern Organic Chemistry.
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional alkyne alcohol, has emerged as a valuable intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, flavor and fragrance compounds, and insect pheromones. Its unique structural motif, featuring a terminal hydroxyl group and an internal triple bond, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 14916-80-4 | [1][2] |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | 0.880 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4569 | |
| Solubility | Sparingly soluble in water | [1] |
Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | Data available in various databases. |
| ¹³C NMR | Data available in various databases. |
| IR Spectroscopy | Characteristic peaks for O-H and C≡C stretching. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Synthetic Methodologies for this compound
Two primary synthetic strategies have proven effective for the preparation of this compound: the Grignard reaction involving the coupling of a hexynyl magnesium halide with ethylene oxide, and the alkylation of a butynol-derived acetylide with a butyl halide.
Grignard Reaction with Ethylene Oxide
This approach is a highly efficient method for constructing the this compound carbon skeleton. The reaction proceeds via the nucleophilic attack of a hexynyl Grignard reagent on the electrophilic carbon of ethylene oxide.
Caption: Grignard synthesis of this compound.
This method is reported to provide good to excellent yields, typically in the range of 80-85%.[1]
Alkylation of 3-Butyn-1-ol Acetylide
An alternative and also effective route involves the deprotonation of a protected 3-butyn-1-ol to form a nucleophilic acetylide, followed by an Sₙ2 reaction with a suitable butyl electrophile, such as 1-bromobutane. The protecting group is subsequently removed to yield the desired product.
Caption: Alkylation route to this compound.
This method offers flexibility in the choice of the alkylating agent, allowing for the synthesis of various analogs.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound based on the aforementioned methodologies.
Protocol 1: Grignard Reaction of Hexynylmagnesium Bromide with Ethylene Oxide
Materials:
-
1-Hexyne
-
Ethylmagnesium bromide (solution in THF)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethylmagnesium bromide in anhydrous THF.
-
The flask is cooled in an ice bath, and 1-hexyne is added dropwise via the dropping funnel to form hexynylmagnesium bromide. The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.
-
The reaction mixture is then cooled to 0 °C, and a solution of ethylene oxide in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
| Parameter | Value |
| Typical Yield | 80-85% |
| Reaction Temperature | 0-10 °C (Ethylene oxide addition) |
| Purification Method | Vacuum Distillation |
Protocol 2: Alkylation of 3-Butyn-1-ol via its Acetylide
Materials:
-
3-Butyn-1-ol
-
Dihydropyran (for THP protection)
-
Pyridinium p-toluenesulfonate (PPTS)
-
n-Butyllithium (solution in hexanes)
-
1-Bromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Protection of 3-Butyn-1-ol: To a solution of 3-butyn-1-ol in dichloromethane, add dihydropyran and a catalytic amount of PPTS. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate, and the protected alcohol is extracted, dried, and purified.
-
Alkylation: A flame-dried, three-necked round-bottom flask under an inert atmosphere is charged with the protected 3-butyn-1-ol and anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
1-Bromobutane is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Deprotection: The crude protected this compound is dissolved in a mixture of acetic acid, THF, and water and stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated.
-
The crude this compound is purified by column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | Variable, generally good over three steps. |
| Key Reagents | n-Butyllithium, 1-Bromobutane |
| Purification Method | Column Chromatography |
Applications of this compound in Synthesis
The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the hydroxyl and alkyne functionalities.
Synthesis of (Z)-3-Octen-1-ol (a Fragrance Component)
A significant application of this compound is its conversion to (Z)-3-octen-1-ol, a compound with a fresh, green, and mushroom-like aroma, making it a valuable ingredient in the flavor and fragrance industry.[3] This transformation is typically achieved through a stereoselective partial reduction of the alkyne using a poisoned catalyst, such as Lindlar's catalyst.
Caption: Partial reduction of this compound.
The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, ensures the syn-addition of hydrogen across the triple bond, leading to the exclusive formation of the (Z)-alkene.[4]
Intermediate in Pheromone Synthesis
This compound and its derivatives serve as key intermediates in the synthesis of various insect pheromones.[5][6] The defined stereochemistry of the double bonds in many pheromones can be established through the stereoselective reduction of the alkyne in precursors like this compound.
Building Block for Bioactive Molecules
While direct examples of this compound in the synthesis of marketed drugs are not readily found in publicly available literature, its structural motif is present in various bioactive natural products and synthetic analogs. For instance, the related compound, 1-octen-3-ol, known as matsutake alcohol, is a significant flavor component of matsutake mushrooms and exhibits various biological activities.[7][8] The synthetic strategies used for this compound can be adapted to produce such valuable molecules.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. The Grignard reaction and the alkylation of a butynol-derived acetylide represent two robust and efficient methods for its preparation. The ability to selectively transform both the hydroxyl and alkyne functionalities makes this compound a strategic starting material for the synthesis of a wide range of valuable compounds, from fragrances and pheromones to potentially novel pharmaceutical agents. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]
- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 5. prayoglife.com [prayoglife.com]
- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Asymmetric Synthesis of (R)-Matsutakeol and Flavored Analogs [mdpi.com]
The Alchemical Transformation of 3-Octyn-1-ol: A Precursor's Journey into Fragrance
An In-depth Technical Guide on the Synthesis of (Z)-3-Octen-1-ol
For researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, the precise synthesis of aroma compounds is a critical endeavor. Among the diverse array of fragrance molecules, (Z)-3-octen-1-ol, with its characteristic fresh, green, and melon-like aroma, stands out for its application in perfumery and flavor compositions. This technical guide delineates the pivotal role of 3-octyn-1-ol as a precursor in the synthesis of this valuable fragrance ingredient. The focus will be on the stereoselective partial hydrogenation of this compound to (Z)-3-octen-1-ol, a reaction of significant industrial importance.
Core Synthesis Pathway: From Alkyne to cis-Alkene
The transformation of this compound to (Z)-3-octen-1-ol is achieved through a stereoselective partial hydrogenation reaction. This process reduces the carbon-carbon triple bond of the alkyne to a cis-configured double bond, yielding the desired Z-isomer of the corresponding alkene. The Lindlar catalyst is the reagent of choice for this transformation due to its ability to selectively catalyze the syn-addition of hydrogen to the alkyne without further reducing the resulting alkene to an alkane.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of both the precursor and the final product is essential for reaction monitoring, purification, and quality control. The following tables summarize key quantitative data for this compound and (Z)-3-octen-1-ol.
Table 1: Physicochemical Properties
| Property | This compound | (Z)-3-Octen-1-ol |
| Molecular Formula | C₈H₁₄O | C₈H₁₆O |
| Molecular Weight | 126.20 g/mol | 128.21 g/mol |
| CAS Number | 14916-80-4 | 20125-84-2 |
| Appearance | Clear, colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | 86-88 °C @ 9 mmHg | 189-191 °C @ 760 mmHg |
| Density | 0.880 g/mL at 25 °C | 0.840-0.850 g/mL at 25 °C |
| Refractive Index | n20/D 1.4569 | n20/D 1.440-1.450 |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | (Z)-3-Octen-1-ol |
| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H), ~2.2 (m, 2H), ~2.1 (m, 2H), ~1.4 (m, 4H), ~0.9 (t, 3H) | δ ~5.5 (m, 2H), ~3.6 (t, 2H), ~2.1 (q, 2H), ~2.0 (q, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ ~81, ~79, ~61, ~31, ~22, ~19, ~13 | δ ~133, ~125, ~62, ~31, ~29, ~22, ~14 |
| IR (neat, cm⁻¹) | ~3350 (br, O-H), ~2950, ~2870 (C-H), ~2250 (C≡C) | ~3330 (br, O-H), ~3010 (C=C-H), ~2960, ~2870 (C-H), ~1655 (C=C) |
| Mass Spectrum (m/z) | 126 (M+), 97, 83, 67, 55, 41 | 128 (M+), 110, 95, 81, 67, 55, 41 |
Experimental Protocol: Lindlar Hydrogenation of this compound
This section provides a detailed methodology for the partial hydrogenation of this compound to (Z)-3-octen-1-ol using a Lindlar catalyst.
Materials:
-
This compound (97% purity or higher)
-
Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Quinoline (optional, as a reaction moderator)
-
Hexane (anhydrous)
-
Ethanol (for catalyst wetting)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, the Lindlar catalyst (typically 5% by weight of the alkyne) is suspended in a minimal amount of ethanol to create a slurry. This aids in the dispersion of the catalyst.
-
Reaction Setup: The flask is attached to the hydrogenation apparatus. The atmosphere in the flask is replaced with an inert gas (e.g., argon or nitrogen) and then evacuated. This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent and Reactant Addition: Anhydrous hexane is added to the flask to create a stirrable suspension of the catalyst. A solution of this compound in anhydrous hexane is then added to the flask via a cannula or dropping funnel. If quinoline is used, it is typically added at this stage (a few drops).
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas (1 atm, typically from a balloon). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction to the corresponding alkane (1-octanol).
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with hexane.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure (Z)-3-octen-1-ol.
Expected Yield and Selectivity:
With careful monitoring and execution, this procedure can yield (Z)-3-octen-1-ol with high selectivity (>95% Z-isomer) and good chemical yield (typically 80-90%).
Logical Workflow for Synthesis and Analysis
The synthesis and subsequent analysis of (Z)-3-octen-1-ol follow a logical progression to ensure the desired product quality.
Conclusion
The selective conversion of this compound to (Z)-3-octen-1-ol is a cornerstone reaction in fragrance synthesis. The use of a Lindlar catalyst provides a reliable and stereoselective method to obtain the desired cis-alkene, which possesses the characteristic and sought-after green, melon-like aroma. The detailed understanding of the reaction protocol, coupled with rigorous analysis of the starting material and product, is paramount for the successful and reproducible synthesis of this important fragrance molecule. This guide provides the necessary technical information for researchers and professionals to effectively utilize this compound as a precursor in the creation of high-quality fragrance ingredients.
The Crucial Role of 3-Octyn-1-ol in the Synthesis of Prostaglandin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of 3-octyn-1-ol and its derivatives as key intermediates in the stereocontrolled synthesis of pharmaceutical compounds, with a particular focus on prostaglandin F2α (PGF2α) analogs. Prostaglandins are potent lipid compounds involved in a myriad of physiological processes, and their synthetic analogs are cornerstones in the treatment of various conditions, most notably glaucoma. This document provides a detailed overview of the synthetic strategies, experimental protocols, and the underlying biological signaling pathways of these vital therapeutic agents.
Introduction to this compound as a Synthetic Building Block
This compound, a versatile eight-carbon molecule featuring a terminal alcohol and an internal alkyne, is a valuable precursor in organic synthesis.[1] Its structure allows for the strategic introduction of the omega (ω) side chain, a critical component of the prostaglandin scaffold. The alkyne functionality provides a handle for various chemical transformations, including stereoselective reductions to form the desired cis- or trans-alkene present in the final drug molecule. While this compound itself can be utilized, often a protected form, such as a tert-butyl ether of a related octynol, is employed in multi-step syntheses to prevent unwanted side reactions.[2]
The Synthesis of Prostaglandin F2α Analogs: A Representative Pathway
The total synthesis of PGF2α analogs is a complex undertaking that has been elegantly addressed by pioneers like E.J. Corey. A common strategy involves the use of a chiral bicyclic intermediate known as the Corey lactone.[3][4][5] This guide will outline a representative synthetic pathway for a PGF2α analog, highlighting the introduction of the ω-side chain using an octyne derivative.
The overall synthetic workflow can be visualized as a multi-stage process, starting from the Corey lactone and culminating in the final prostaglandin analog.
Caption: A generalized workflow for the synthesis of PGF2α analogs from Corey lactone.
Experimental Protocols
The following protocols are representative and synthesized from various literature sources to provide a comprehensive overview. Specific reaction conditions may vary depending on the exact prostaglandin analog being synthesized.
1. Preparation of the Protected Corey Aldehyde:
The synthesis begins with the protection of the hydroxyl groups of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde. This "Corey aldehyde" is a key intermediate for the introduction of the two side chains.
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection (e.g., p-phenylbenzoyl) | p-Phenylbenzoyl chloride, Pyridine | Dichloromethane | 0 to 25 | 2-4 | >95 |
| Oxidation (e.g., Swern) | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to 0 | 1-2 | 85-95 |
2. Introduction of the Omega (ω) Side Chain using a this compound Derivative:
This crucial step involves the coupling of the Corey aldehyde with a metalated derivative of a protected octynol. A common example involves the use of 3-t-butoxy-1-octyne.[2] The alkyne is first treated with n-butyllithium to form the lithium acetylide, which is then converted to an organoaluminum reagent before reacting with the aldehyde.[2]
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Metalation of Octyne | n-Butyllithium | Toluene | 0 | 0.25 | - |
| Transmetalation | Dimethylaluminum chloride | Toluene | 0 | 1 | - |
| Coupling Reaction | Protected Corey Aldehyde | Toluene | 0 to 25 | 4 | 70-85 |
3. Stereoselective Reduction of the Alkyne and Ketone:
The newly introduced alkyne is stereoselectively reduced to a cis-alkene, a common feature in many PGF2α analogs. This is often achieved through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst. Subsequently, the ketone on the cyclopentane ring is reduced to a hydroxyl group with high stereocontrol.
| Step | Reagent | Catalyst | Solvent | Pressure | Typical Yield (%) |
| Alkyne Reduction | H₂ | Lindlar's Catalyst | Ethyl acetate | 1 atm | >95 |
| Ketone Reduction | L-Selectride® | - | THF | - | 90-98 (diastereomeric excess) |
4. Introduction of the Alpha (α) Side Chain and Final Steps:
The α-chain is typically installed via a Wittig reaction on a lactol derivative of the intermediate. The final steps involve deprotection of the hydroxyl groups and purification of the final prostaglandin analog, often by high-performance liquid chromatography (HPLC).[6][7][8]
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Lactone to Lactol | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 | 1 | >90 |
| Wittig Reaction | Phosphonium ylide | THF | -20 to 25 | 4-6 | 60-80 |
| Deprotection | Mild acid or base | Methanol/Water | 25 | 2-4 | >90 |
| Purification | HPLC (Silica or C18) | Hexane/Ethyl Acetate or Acetonitrile/Water | - | - | >99 (purity) |
Mechanism of Action: The Prostaglandin F Receptor Signaling Pathway
PGF2α analogs, such as latanoprost, exert their therapeutic effects by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][9] The activation of the FP receptor initiates a cascade of intracellular events that ultimately lead to the desired physiological response, such as the reduction of intraocular pressure in the treatment of glaucoma.[2][10][11]
The binding of a PGF2α analog to the FP receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.[12] The activated α-subunit of Gq then stimulates the enzyme phospholipase C (PLC).[13][14]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[13] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response.[15]
Caption: The signaling pathway of PGF2α analogs via the FP receptor.
In the context of glaucoma treatment, this signaling cascade in the ciliary muscle and other tissues of the eye leads to a remodeling of the extracellular matrix and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[16]
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a clinically important class of pharmaceuticals, the prostaglandin F2α analogs. The ability to stereoselectively introduce the ω-side chain of these complex molecules is a testament to the power of modern organic synthesis. A thorough understanding of both the synthetic methodologies and the biological mechanisms of action is crucial for the continued development of novel and improved therapeutics in this area. This guide provides a foundational overview for professionals in the field, aiming to facilitate further research and innovation.
References
- 1. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 7. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is Latanoprost used for? [synapse.patsnap.com]
- 10. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. repository.arizona.edu [repository.arizona.edu]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 15. Prostaglandin F2alpha stimulates the Raf/MEK1/mitogen-activated protein kinase signaling cascade in bovine luteal cells. | Semantic Scholar [semanticscholar.org]
- 16. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and storage of 3-Octyn-1-ol
An In-depth Technical Guide to the Safe Handling, and Storage of 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.
Introduction
This compound is a valuable acetylenic alcohol intermediate in organic synthesis, finding applications in the preparation of various fine chemicals and pharmaceutical compounds.[1] Its unique chemical structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations.[2] This guide provides a detailed overview of the safety, handling, and storage considerations for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14916-80-4 | [3][4] |
| Molecular Formula | C8H14O | [4] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 86-88 °C (at 9 mmHg) | [5] |
| Melting Point | -39°C (estimate) | [5] |
| Density | 0.880 g/mL at 25 °C | [3][5] |
| Flash Point | >230 °F (>110 °C) | [6] |
| Solubility | Soluble in water | [5][7] |
| Refractive Index (n20/D) | 1.4569 | [3][5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [4] |
Toxicological Summary:
-
Acute Toxicity: There is no specific LD50 or LC50 data available for this compound.[8] Its toxicological properties have not been thoroughly investigated.[6]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[4][6]
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing should be worn. | [6] |
| Respiratory Protection | If working outside of a fume hood or if vapor/mist concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK). | [6] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[6]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]
-
Keep away from heat, sparks, and open flames.[10]
A general workflow for handling hazardous chemicals is depicted in the following diagram:
References
- 1. filab.fr [filab.fr]
- 2. gantrade.com [gantrade.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rrma-global.org [rrma-global.org]
- 10. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
In-Depth Technical Guide: Purity and Appearance of Commercial 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of commercial-grade 3-Octyn-1-ol (CAS No. 14916-80-4). The information presented is intended to assist researchers, scientists, and professionals in drug development in the effective quality assessment and application of this versatile chemical intermediate.
Physical and Chemical Properties
This compound is an acetylenic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2][3] It is a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, flavors, and fragrances.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow or light orange clear liquid | [3] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 14916-80-4 | [1][2][3] |
| Density | ~0.880 g/mL at 25 °C | |
| Boiling Point | 86-88 °C at 9 mmHg | |
| Refractive Index | ~1.4569 at 20 °C |
Commercial Purity and Impurity Profile
Commercial this compound is typically available in purities ranging from 96% to over 98%, as determined by gas chromatography (GC).[1][2] The purity and impurity profile can be influenced by the synthetic route and subsequent purification processes.
Synthesis and Potential Impurities
A common industrial synthesis for this compound involves the Grignard reaction between the magnesium bromide derivative of 1-hexyne and ethylene oxide.[4] This synthesis route can introduce several potential impurities.
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound via Grignard Reaction.
Based on this synthesis, the following impurities may be present in the commercial product:
-
Unreacted Starting Materials: Residual 1-hexyne and ethylene oxide.
-
Solvent Residues: Solvents used in the Grignard reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.
-
Byproducts of the Grignard Reaction:
-
Ethylene bromohydrin: Formed from the reaction of magnesium bromide with ethylene oxide.[5]
-
Higher molecular weight alkynes: Resulting from side reactions.
-
-
Water: As a common impurity in organic chemicals.
Table 2: Typical Purity and Impurity Specifications for Commercial this compound
| Parameter | Specification | Method | Reference(s) |
| Appearance | Colorless to light yellow/orange liquid | Visual | [3] |
| Purity (Assay) | ≥ 96.0% to ≥ 98.0% | GC-FID | [1][2] |
| Water Content | ≤ 0.50% | Karl Fischer (KF) | [1] |
| Specific Impurities | Not typically specified on supplier websites | - |
Note: This table represents typical values found across various suppliers. For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
Experimental Protocols for Quality Assessment
Accurate determination of the purity and impurity profile of this compound is critical for its application in research and development. The following are detailed methodologies for key analytical tests.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector is the standard method for assessing the purity of volatile organic compounds like this compound.
Diagram 2: GC-FID Analysis Workflow
Caption: Workflow for the purity analysis of this compound by GC-FID.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or dichloromethane.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and separation of polar analytes.
-
Carrier Gas: Helium or Hydrogen at a constant flow of approximately 1.5 mL/min.
-
Injection: 1 µL split injection with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area of all integrated peaks.
-
Water Content Determination by Karl Fischer Titration
The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in liquid samples.
Diagram 3: Karl Fischer Titration Logic
References
Chemical formula C8H14O synthesis and reactions
An In-depth Technical Guide on the Synthesis and Reactions of C8H14O Isomers
The chemical formula C8H14O represents a variety of isomers, each with unique structural features and reactivity. This guide focuses on one of the most synthetically significant isomers, Cyclooctanone , and its derivatives. Cyclooctanone serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. [1]Its eight-membered ring provides conformational flexibility that can be exploited in various chemical transformations. [2]
Synthesis of C8H14O Isomers: Cyclooctanone
Cyclooctanone can be prepared through several synthetic routes. Key methods include the oxidation of the corresponding alcohol, cleavage of an alkene, and ketonization of a dicarboxylic acid.
Synthesis from Cyclooctene
A common laboratory-scale synthesis involves the non-photocatalytic oxidation and cleavage of cyclooctene. [1]This method aligns with green chemistry principles by utilizing molecular oxygen.
Experimental Protocol: Oxidation of Cyclooctene [1]
-
Materials : Cyclooctene, tetrahydrofuran (THF), purified water, O2 (balloon), 10W LED (400-405nm), ethyl acetate, saturated saline solution, anhydrous magnesium sulfate (MgSO₄), silica gel.
-
Procedure :
-
To a 25 mL Schlenk flask, add cyclooctene (0.5 mmol), tetrahydrofuran (50 mol%), and 3.0 mL of purified water.
-
Stir the mixture for 18 hours under an O2 atmosphere with irradiation from a 10W LED lamp.
-
Upon completion, extract the organic layer with ethyl acetate.
-
Wash the combined organic layers with saline solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (eluent: PE/EA = 20:1) to obtain pure cyclooctanone.
-
Other Synthetic Routes
Other established methods for synthesizing cyclooctanone include:
-
Oxidation of Cyclooctanol : Using standard oxidizing agents like Jones reagent or Dess-Martin periodinane. [3]* Ketonization of Azelaic Acid : A high-temperature reaction that forms the cyclic ketone from the dicarboxylic acid. [3]
Synthesis of C8H14O Derivatives: 2-Methylcyclooctanone
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. The synthesis of 2-methylcyclooctanone from cyclooctanone is a classic example, proceeding through a crucial enolate intermediate. [4][5] Reaction Pathway
The synthesis is a two-step process:
-
Enolate Formation : Cyclooctanone is deprotonated at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C). [4]The bulky nature of LDA minimizes nucleophilic attack on the carbonyl carbon, ensuring quantitative enolate formation. [5]2. Alkylation : The resulting lithium enolate, a potent nucleophile, is treated with an electrophile such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to form 2-methylcyclooctanone. [4]
Experimental Protocol: α-Alkylation of Cyclooctanone [4][5]
-
Materials : Cyclooctanone, diisopropylamine, n-butyllithium (n-BuLi), methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous NH₄Cl, saturated brine, diethyl ether, anhydrous MgSO₄, silica gel.
-
Procedure :
-
LDA Preparation : Under an inert atmosphere, cool anhydrous THF in a flame-dried flask to -78 °C. Add diisopropylamine (1.1 eq.), followed by the slow dropwise addition of n-BuLi (1.05 eq.). Stir at -78 °C for 30 minutes.
-
Enolate Formation : To the LDA solution at -78 °C, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Alkylation : Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether.
-
Isolation : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
-
Characterization : Confirm the structure and purity of 2-methylcyclooctanone using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
-
Experimental Workflow Diagram
Key Reactions of Cyclooctanone
Cyclooctanone is a versatile building block for synthesizing more complex molecules, including bicyclic systems relevant to natural products and pharmaceuticals. [2] Summary of Key Reactions
| Reaction | Reagents | Product Type | Significance | Reference |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Nine-membered cyclic ester (lactone) | Ring expansion, synthesis of lactones. | [3] |
| Intramolecular Aldol Reaction | Base or Acid | Bicyclic compounds | Forms bridged or fused ring systems. | [2] |
| Enamine Formation | Pyrrolidine, p-TsOH | Enamine | Intermediate for C-C bond formation. | [6] |
| Carbethoxylation | Diethyl carbonate, NaH | β-keto ester (2-carbethoxycyclooctanone) | Intermediate for further functionalization. | [7] |
Reaction Scheme Overview
Relevance in Drug Development
Cyclic ketones and their derivatives are crucial structural motifs in many biologically active molecules. [1][2]The ability to selectively functionalize the cyclooctanone ring allows for the creation of diverse molecular scaffolds. For instance, intramolecular aldol reactions of cyclooctanone derivatives are strategically used to construct the complex, fused ring systems found in many natural products with pharmaceutical relevance. [2]The development of novel synthetic methods and catalysts continues to expand the utility of C8H14O isomers in medicinal chemistry and drug discovery.
References
Methodological & Application
Protocol for the Stereoselective Synthesis of (3Z)-octen-1-ol from 3-Octyn-1-ol
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3Z)-octen-1-ol from 3-octyn-1-ol. The partial hydrogenation of the alkyne to the corresponding cis-alkene is a critical transformation in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. This protocol outlines two effective methods for this conversion: catalytic hydrogenation using Lindlar's catalyst and reduction with P-2 nickel boride (Ni₂B) catalyst. Both methods are known to favor the formation of the desired (Z)-isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The selective synthesis of (Z)-alkenes from alkynes is a cornerstone of modern organic chemistry. The triple bond of an alkyne can be partially reduced to a double bond, and with the appropriate choice of catalyst, the stereochemical outcome can be controlled to yield the cis or (Z)-isomer. (3Z)-octen-1-ol is a valuable compound, and its synthesis from the readily available this compound is a common synthetic step. This protocol details two reliable methods to achieve this transformation with high stereoselectivity.
The first method employs Lindlar's catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[1][2] This poisoning deactivates the catalyst sufficiently to prevent over-reduction of the initially formed alkene to an alkane.[1] The second method utilizes P-2 nickel boride, a catalyst prepared in situ from nickel(II) acetate and sodium borohydride in ethanol.[3][4] This catalyst is often considered a functional equivalent to Lindlar's catalyst for the synthesis of cis-alkenes.[2]
Reaction Scheme
The overall transformation described in this protocol is the partial hydrogenation of this compound to (3Z)-octen-1-ol.
Caption: General reaction scheme for the synthesis of (3Z)-octen-1-ol.
Data Presentation: Comparison of Catalytic Systems
The selection of the catalytic system is crucial for achieving high yield and selectivity. The following table summarizes typical quantitative data for the partial hydrogenation of a substrate analogous to this compound, 3-hexyn-1-ol, which provides a strong basis for expecting similar performance in the target synthesis.[5]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for (Z)-alkene (%) |
| Lindlar's Catalyst | ~0.1 | Isopropanol | 35 | 0.3 | ~1.5 | >99 | ~98 |
| P-2 Nickel Boride | ~1-5 | Ethanol | 25 | 0.1 (H₂ balloon) | 1-3 | >99 | >95 |
Note: Data for Lindlar's catalyst is based on the hydrogenation of 3-hexyn-1-ol and serves as a representative example.[5] Data for P-2 Nickel Boride is based on general protocols for alkyne reduction.
Experimental Protocols
Protocol 1: Synthesis of (3Z)-octen-1-ol using Lindlar's Catalyst
This protocol describes the partial hydrogenation of this compound using a commercially available Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a co-poison to enhance selectivity)
-
Ethanol or Hexane, anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., ethanol or hexane, approximately 0.1-0.2 M concentration).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10 wt% relative to the alkyne). If desired, a small amount of quinoline (1-2 drops per gram of catalyst) can be added to the reaction mixture to further suppress over-reduction.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask. For a small-scale reaction, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator can be used at a pressure of 0.1-0.3 MPa.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature (or 0 °C to enhance selectivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of one equivalent of hydrogen or by analytical monitoring), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure (3Z)-octen-1-ol.
Caption: Experimental workflow for the synthesis via Lindlar's catalyst.
Protocol 2: Synthesis of (3Z)-octen-1-ol using P-2 Nickel Boride Catalyst
This protocol describes the in situ preparation of the P-2 nickel boride catalyst and its use for the reduction of this compound.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol, absolute
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup)
-
Magnetic stirrer
-
Syringe and needle
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in absolute ethanol.
-
Hydrogenation Setup: Attach a hydrogen-filled balloon to the flask.
-
Borohydride Addition: While vigorously stirring, add a solution of sodium borohydride (1.0-1.2 eq) in ethanol dropwise via syringe. A black precipitate of the P-2 nickel boride catalyst will form immediately, accompanied by the evolution of hydrogen gas.
-
Substrate Addition: After the evolution of gas subsides (approximately 15-30 minutes), add a solution of this compound (typically 0.2-0.5 eq relative to the nickel salt) in ethanol to the catalyst suspension.
-
Hydrogenation: Continue to stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the black catalyst. Wash the filter cake with ethanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The residue can be purified by fractional distillation under reduced pressure to afford pure (3Z)-octen-1-ol.
Caption: Experimental workflow for the synthesis via P-2 Nickel Boride.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.
-
Catalysts: Lindlar's catalyst contains lead, which is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. P-2 nickel boride can be pyrophoric, especially when dry. It is recommended to handle it as a suspension in the reaction solvent.
-
Sodium Borohydride: Sodium borohydride is a reactive reducing agent. It reacts with water and protic solvents to release hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Solvents: The organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
Both the Lindlar's catalyst and the P-2 nickel boride catalyst systems provide effective and highly stereoselective methods for the synthesis of (3Z)-octen-1-ol from this compound. The choice between the two protocols may depend on the availability of reagents, the scale of the reaction, and the specific requirements for purity and yield. Lindlar's catalyst is commercially available, making it convenient for immediate use. The P-2 nickel boride catalyst is prepared in situ, which can be advantageous for ensuring high catalyst activity. Careful monitoring of the reaction is recommended for both methods to prevent over-reduction and maximize the yield of the desired (Z)-alkene.
References
- 1. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Selective Catalytic Hydrogenation of 3-Octyn-1-ol to (Z)-Oct-3-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective semi-hydrogenation of internal alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals, natural products, and fine chemicals. The conversion of 3-octyn-1-ol to (Z)-oct-3-en-1-ol ((Z)-oct-3-en-1-ol) is a representative example of this class of reactions, yielding a valuable building block with defined stereochemistry. The primary challenge lies in achieving high selectivity for the desired cis-alkene while preventing over-reduction to the corresponding alkane and avoiding the formation of the trans-isomer. This document provides detailed application notes and experimental protocols for this selective hydrogenation, focusing on the use of Lindlar and P-2 Nickel catalysts.
Reaction Pathway
The catalytic hydrogenation of this compound can proceed through several pathways. The desired transformation is the selective semi-hydrogenation to the cis-alkene, (Z)-oct-3-en-1-ol. However, further hydrogenation can lead to the formation of the fully saturated 1-octanol. Isomerization of the cis-alkene to the more stable trans-isomer, (E)-oct-3-en-1-ol, can also occur under certain conditions.
Caption: Reaction pathways in the hydrogenation of this compound.
Catalyst Selection and Performance
The choice of catalyst is critical for achieving high selectivity in the semi-hydrogenation of alkynes. Poisoned catalysts are employed to deactivate the most active sites, thus preventing over-reduction of the initially formed alkene.
-
Lindlar Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[1][2] It is the most common and reliable catalyst for the syn-addition of hydrogen to alkynes, yielding cis-alkenes.[1][2] The poisoning agents modulate the catalyst's activity, allowing for the selective reduction of the alkyne without significant hydrogenation of the resulting alkene.[1]
-
P-2 Nickel (Ni₂B) Catalyst: This is an alternative to palladium-based catalysts, prepared by the reduction of a nickel(II) salt with sodium borohydride.[3] It is a less active catalyst than Raney nickel, which makes it suitable for stopping the hydrogenation at the alkene stage, predominantly forming the cis-isomer.[3]
The following table summarizes typical quantitative data for the selective hydrogenation of alkynols to cis-alkenols using these catalysts. The data for 3-hexyn-1-ol is presented as a close analog to this compound, demonstrating the expected efficacy of the catalysts.[4]
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to cis-Alkene (%) |
| Lindlar | 3-Hexyn-1-ol | 0.1 - 1.0 | Hexane | 35 | 0.3 | 20 | >99 | 85-95 |
| BASF LF200 (Modified Pd) | 3-Hexyn-1-ol | 0.1 - 0.5 | Hexane | 35 | 0.3 | 20 | >99 | ~96 |
| P-2 Nickel | Generic Alkynes | 5 - 10 | Ethanol | 25 | 0.1 (H₂ balloon) | 1 - 3 | ~100 | >95 |
Experimental Protocols
Below are detailed protocols for the selective hydrogenation of this compound.
Protocol 1: Liquid-Phase Hydrogenation using Lindlar Catalyst
This protocol describes a standard laboratory-scale batch hydrogenation.
Materials and Equipment:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a similar high-pressure reactor
-
Standard laboratory glassware
-
Magnetic stirrer
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reactor Preparation: Charge a suitably sized high-pressure reactor with this compound (e.g., 1.0 g, 7.9 mmol) and a magnetic stir bar.
-
Catalyst and Solvent Addition: Add the Lindlar catalyst (e.g., 50 mg, ~0.5 mol% Pd) and the chosen anhydrous solvent (e.g., 20 mL of hexane). If desired, a small amount of quinoline (e.g., 1-2 drops) can be added to further enhance selectivity.
-
Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1 - 0.4 MPa).
-
Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 35°C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC. The reaction is considered complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography if necessary to yield pure (Z)-oct-3-en-1-ol.
Caption: Workflow for liquid-phase hydrogenation using Lindlar catalyst.
Protocol 2: In Situ Generation of P-2 Nickel Catalyst and Hydrogenation
This protocol is adapted for the use of a P-2 nickel catalyst, which is generated in situ.
Materials and Equipment:
-
This compound
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Hydrogen gas (H₂) supply (often a balloon is sufficient)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (e.g., 0.25 g, 1.0 mmol) in anhydrous ethanol (e.g., 20 mL).
-
Reduction to P-2 Ni: To this solution, add a solution of sodium borohydride (e.g., 0.06 g, 1.5 mmol) in ethanol (e.g., 5 mL) dropwise with vigorous stirring. A black precipitate of P-2 nickel will form immediately.
-
Substrate Addition: Once the catalyst formation is complete (evolution of hydrogen ceases), add the this compound (e.g., 1.0 g, 7.9 mmol) to the reaction mixture.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon filled with H₂ is typically sufficient).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of small aliquots.
-
Work-up: Upon completion, carefully quench any remaining sodium borohydride with a few drops of acetone.
-
Catalyst Removal: Dilute the reaction mixture with ether and filter through a pad of Celite to remove the nickel catalyst.
-
Product Isolation: Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified if necessary.
Caption: Workflow for hydrogenation using in situ generated P-2 nickel.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts, particularly palladium on carbon and Raney nickel, can be pyrophoric, especially after use. They should be handled with care and filtered in a wet state.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The selective catalytic hydrogenation of this compound to (Z)-oct-3-en-1-ol is a robust and reliable transformation when appropriate catalysts and conditions are employed. Both Lindlar's catalyst and P-2 nickel provide excellent selectivity for the desired cis-alkene. Careful monitoring of the reaction is crucial to prevent over-reduction. The protocols provided herein offer a solid foundation for researchers to successfully perform this important synthetic step.
References
Application Notes and Protocols for NMR Analysis of 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 3-Octyn-1-ol, a key intermediate in organic synthesis. This document outlines the predicted ¹H and ¹³C NMR spectral data, a thorough interpretation of the spectra, and comprehensive protocols for sample preparation and data acquisition.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established empirical data and chemical shift correlation tables.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | ~3.70 | Triplet (t) | ~6.2 | 2H |
| 2 | ~2.40 | Triplet of triplets (tt) | ~6.2, ~2.3 | 2H |
| 5 | ~2.15 | Triplet (t) | ~7.0 | 2H |
| 6 | ~1.45 | Sextet (sxt) | ~7.3 | 2H |
| 7 | ~1.35 | Sextet (sxt) | ~7.4 | 2H |
| 8 | ~0.90 | Triplet (t) | ~7.4 | 3H |
| OH | Variable | Singlet (s) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | ~61.5 |
| 2 | ~23.5 |
| 3 | ~81.0 |
| 4 | ~80.0 |
| 5 | ~21.0 |
| 6 | ~31.0 |
| 7 | ~22.0 |
| 8 | ~13.5 |
Spectral Interpretation
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
H-1 (~3.70 ppm, triplet): These methylene protons are adjacent to the hydroxyl group, which deshields them, causing them to appear at a relatively downfield chemical shift. The signal is split into a triplet by the two neighboring protons on C-2.
-
H-2 (~2.40 ppm, triplet of triplets): These methylene protons are adjacent to the carbon-carbon triple bond and the C-1 methylene group. They are deshielded by the triple bond and coupled to both the H-1 protons (triplet) and the H-5 protons through the alkyne (triplet), resulting in a triplet of triplets.
-
H-5 (~2.15 ppm, triplet): These methylene protons are adjacent to the other side of the carbon-carbon triple bond, which deshields them. They are split into a triplet by the two neighboring protons on C-6.
-
H-6 and H-7 (~1.45 and ~1.35 ppm, sextets): These methylene protons are part of the butyl chain and are coupled to the protons on the adjacent methylene groups, resulting in complex multiplets (predicted as sextets).
-
H-8 (~0.90 ppm, triplet): These methyl protons are at the end of the alkyl chain and are split into a triplet by the two neighboring protons on C-7.
-
OH (variable, singlet): The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It typically appears as a broad singlet due to rapid chemical exchange.
¹³C NMR Spectrum Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, one for each carbon atom in the molecule.
-
C-1 (~61.5 ppm): The carbon atom bonded to the hydroxyl group is deshielded and appears in this region.
-
C-2 (~23.5 ppm): This methylene carbon is adjacent to the sp-hybridized carbon and the C-1 carbon.
-
C-3 and C-4 (~81.0 and ~80.0 ppm): The two sp-hybridized carbons of the alkyne functional group appear in this characteristic downfield region.
-
C-5, C-6, C-7, and C-8 (~21.0, ~31.0, ~22.0, and ~13.5 ppm): These signals correspond to the carbon atoms of the butyl chain. The chemical shifts are typical for sp³-hybridized carbons in an alkyl chain.
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound. Instrument-specific parameters may require optimization.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K.
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 512 to 1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A spectral width of approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
NMR Analysis Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Logical Relationships in NMR Data Interpretation
Caption: Logical connections between NMR data and derived structural information.
Application Note: GC-MS Method for the Analysis of 3-Octyn-1-ol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octyn-1-ol is a C8 alkyne alcohol of interest in synthetic chemistry and as a building block in the development of novel pharmaceutical compounds and specialty chemicals. Monitoring the progress of reactions involving this compound is crucial for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds within a reaction mixture. This application note provides a detailed protocol for the analysis of this compound and its potential reaction products using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and the setup of the GC-MS instrument for the analysis of this compound reaction mixtures.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The primary goal is to obtain a representative aliquot of the reaction mixture in a solvent suitable for injection into the GC.
Materials:
-
Reaction mixture containing this compound
-
High-purity solvent (e.g., dichloromethane, diethyl ether, or hexane)
-
Anhydrous sodium sulfate (for drying)
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
Protocol:
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched to halt any further transformation of the analytes. This can be achieved by rapid cooling or the addition of a suitable quenching agent, depending on the reaction chemistry.
-
Extraction:
-
Take a precise volume (e.g., 100 µL) of the reaction mixture.
-
If the reaction was conducted in a non-volatile solvent or contains non-volatile components, perform a liquid-liquid extraction. Add 1 mL of a volatile organic solvent (e.g., dichloromethane) and 1 mL of deionized water to the aliquot in a small vial.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the layers to separate. The organic layer will contain this compound and other organic products.
-
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract to a suitable concentration for GC-MS analysis. A typical starting concentration is around 10-100 µg/mL.[1] Use a volumetric flask for accurate dilution.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the diluted sample. A suitable internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and has a different retention time. For C8 alcohols, 2-nonanol is a common choice.[1]
-
Transfer to Vial: Transfer the final solution to a 2 mL GC vial and seal with a septum cap.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound reaction mixtures. These may need to be optimized depending on the specific instrument and the complexity of the reaction mixture.
| Parameter | Value | Notes |
| Gas Chromatograph | ||
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A mid-polarity column like a DB-WAX can also be suitable for better separation of polar analytes. |
| Inlet Mode | Split/Splitless | A split injection (e.g., 20:1) is recommended for concentrated samples, while splitless is suitable for trace analysis.[2] |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analytes. |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 50 °C, hold for 2 min | This initial hold allows for the elution of highly volatile components. |
| Ramp 1: 10 °C/min to 150 °C | This ramp rate provides good separation of C8 isomers. | |
| Ramp 2: 20 °C/min to 250 °C, hold for 5 min | The final hold ensures the elution of any less volatile byproducts. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | |
| Source Temperature | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Mass Scan Range | m/z 40-300 | This range covers the expected fragment ions of this compound and related compounds. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different reaction conditions or time points.
Quantitative Analysis of a Hypothetical this compound Hydrogenation Reaction
The following table presents example data from a hypothetical partial hydrogenation of this compound to illustrate how quantitative results can be presented. In this example, the reaction aims to selectively produce (Z)-3-octen-1-ol.
| Compound | Retention Time (min) | Concentration at t=0 (µg/mL) | Concentration at t=2h (µg/mL) | Conversion/Yield (%) |
| This compound | 10.5 | 100.0 | 25.0 | 75.0% (Conversion) |
| (Z)-3-Octen-1-ol | 10.2 | 0.0 | 65.0 | 65.0% (Yield) |
| (E)-3-Octen-1-ol | 10.3 | 0.0 | 5.0 | 5.0% (Yield) |
| 1-Octanol | 9.8 | 0.0 | 5.0 | 5.0% (Yield) |
Note: Retention times are hypothetical and will vary based on the specific GC conditions.
Mass Spectral Data for Identification
Identification of compounds is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 126) and several characteristic fragment ions.[3][4]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 97, 83, 69, 55, 41 |
| (Z/E)-3-Octen-1-ol | 128 | 110, 95, 81, 67, 55, 41 |
| 1-Octanol | 130 | 112, 84, 70, 56, 43 |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential reaction pathway.
References
Application Notes: Derivatization Reactions of the Hydroxyl Group in 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octyn-1-ol is a valuable chemical building block in organic synthesis, notable for its bifunctional nature, containing both a primary alcohol and an internal alkyne.[1][2] This structure allows for a wide range of chemical transformations. The hydroxyl group, in particular, is a key site for derivatization, which can be performed for several strategic reasons:
-
Protection: The reactivity of the hydroxyl group can interfere with reactions intended for the alkyne or other parts of the molecule.[3][4][5] Converting it into a stable, non-reactive "protecting group" masks its reactivity until it is chemically removed in a later step.[4]
-
Activation: The hydroxyl group is a poor leaving group (as OH⁻).[6] Derivatization can convert it into an excellent leaving group (e.g., tosylate, mesylate), facilitating nucleophilic substitution and elimination reactions.[6]
-
Modification of Properties: Derivatization can alter the molecule's physical and chemical properties, such as solubility, volatility, or chromatographic behavior, which is useful for analysis and purification.[7][8]
-
Synthesis of Novel Compounds: Esterification and etherification reactions create new molecular entities with potentially unique biological activities, making them crucial in drug discovery and development.[1]
These application notes provide detailed protocols and comparative data for the most common and synthetically useful derivatization reactions of the hydroxyl group in this compound.
Logical Flow of Hydroxyl Group Derivatization
The choice of derivatization strategy depends entirely on the synthetic goal. The following diagram illustrates the primary pathways based on the desired transformation.
Caption: Strategic pathways for this compound derivatization.
Protection of the Hydroxyl Group as a Silyl Ether
Protecting the alcohol as a silyl ether is a common strategy to prevent its interference in reactions such as Grignard additions or base-catalyzed reactions at the alkyne.[3][4][5] Tert-butyldimethylsilyl (TBS) ethers are particularly useful due to their stability under a wide range of conditions and their selective removal with fluoride ion sources.[3][5]
Reaction Scheme: Silylation
Caption: Formation of a tert-butyldimethylsilyl (TBS) ether.
Table 1: Comparison of Common Silyl Protecting Groups
| Protecting Group | Reagent | Typical Conditions | Stability | Cleavage Conditions |
| Trimethylsilyl (TMS) | TMSCl, Et₃N | DCM, 0°C to RT | Low | Mild acid or base, fluoride |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBSCl, Imidazole | DMF, RT | Moderate | Acid, TBAF (fluoride source) |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | DMF, RT | High | Strong acid, TBAF |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole | DMF, RT | Very High | Strong acid, TBAF |
Protocol 1: Synthesis of tert-butyldimethyl((3-octyn-1-yl)oxy)silane
Materials:
-
This compound (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Add TBSCl (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl ether.
Activation of the Hydroxyl Group as a Tosylate
Converting the hydroxyl group to a p-toluenesulfonate (tosylate) transforms it into an excellent leaving group (-OTs).[6] This is a critical step for subsequent nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups (e.g., azides, cyanides, halides).[6][9]
Reaction Scheme: Tosylation
Caption: Conversion of this compound to its corresponding tosylate.
Table 2: Conditions for Sulfonate Ester Formation
| Reagent | Base | Solvent | Temperature | Key Considerations |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N/DMAP | Dichloromethane (DCM), Pyridine | 0 °C to RT | Most common; product is often crystalline.[9][10] |
| Methanesulfonyl chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C | Mesylates are more reactive than tosylates. |
| Trifluoromethanesulfonyl anhydride (Tf₂O) | Pyridine, 2,6-Lutidine | Dichloromethane (DCM) | -78 °C to 0 °C | Forms highly reactive triflates; for sluggish alcohols. |
Protocol 2: Synthesis of 3-Octyn-1-yl p-toluenesulfonate
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.)
-
Anhydrous Pyridine or Triethylamine (Et₃N, 1.5 eq.) with catalytic DMAP (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried glassware under an inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.[9]
-
Add pyridine (used as both base and solvent) or triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the cold, stirred solution.[9]
-
Allow the reaction to stir at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting alcohol.[9] If the reaction is sluggish, it can be allowed to warm to room temperature.[9]
-
Quench the reaction by slowly adding cold water. Dilute with more DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1.0 M HCl (to remove pyridine/Et₃N), water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude tosylate is often used directly in the next step or can be purified by recrystallization or flash chromatography if necessary.
Esterification
Direct esterification of this compound is a straightforward way to synthesize novel ester derivatives. The Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is feasible but often requires harsh conditions. A milder and more common laboratory method involves reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Reaction Scheme: Acylation
Caption: Acetylation of this compound using acetic anhydride.
Table 3: Common Esterification Methods for Primary Alcohols
| Method | Reagents | Base | Typical Yield | Notes |
| Acyl Chloride | R-COCl | Pyridine or Et₃N | High (>90%) | Highly reactive, often exothermic. |
| Anhydride | (R-CO)₂O | Pyridine, DMAP (cat.) | High (>90%) | Milder than acyl chlorides; DMAP is an effective catalyst. |
| Steglich Esterification | R-COOH, DCC | DMAP (cat.) | Good to High | Mild conditions, suitable for sensitive substrates. |
| Fischer Esterification | R-COOH | H₂SO₄ (cat.) | Moderate to Good | Reversible reaction; requires removal of water. |
Protocol 3: Synthesis of 3-Octyn-1-yl Acetate
Materials:
-
This compound (1.0 eq.)
-
Acetic anhydride (1.5 eq.)
-
Pyridine (2.0 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware under an inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and DMAP (0.05 eq.) in a mixture of anhydrous DCM and pyridine (2.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and carefully quench with water.
-
Transfer to a separatory funnel and wash the organic layer with 1.0 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography (hexane/ethyl acetate) to obtain the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: The Versatile Role of 3-Octyn-1-ol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octyn-1-ol, a commercially available acetylenic alcohol, serves as a valuable and versatile C8 building block in the synthesis of a diverse array of bioactive molecules. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of bioactive molecules derived from this compound: the potent lipid mediator Prostaglandin E1 (PGE1) and the insect sex pheromone (Z)-7-Dodecen-1-yl acetate.
I. Synthesis of Prostaglandin E1 (PGE1) from (S)-1-Octyn-3-ol
Prostaglandin E1 is a biologically active lipid molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. The asymmetric synthesis of PGE1 can be efficiently achieved starting from the chiral precursor (S)-1-Octyn-3-ol, a derivative of this compound. The following protocol is adapted from the work of Jung and Park (2007).[1][2][3][4][5][6]
A. Synthetic Strategy
The synthesis involves a convergent approach where the cyclopentenone core is coupled with the upper and lower side chains, both of which can be derived from (S)-1-Octyn-3-ol. Key steps include the protection of the hydroxyl group, hydrostannation to form a vinylstannane, and a conjugate addition to a cyclopentenone derivative.
B. Experimental Protocol
Step 1: Protection of (S)-1-Octyn-3-ol
The hydroxyl group of (S)-1-Octyn-3-ol is protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this synthesis is the tert-butyldimethylsilyl (TBS) group.
-
Reaction: (S)-1-Octyn-3-ol is reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole in an aprotic solvent like dichloromethane (DCM).
-
Procedure:
-
To a solution of (S)-1-Octyn-3-ol (1.0 eq) and imidazole (2.5 eq) in dry DCM at 0 °C, add TBSCl (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected (S)-1-Octyn-3-ol.
-
Step 2: Synthesis of the Lower Side Chain (Vinylstannane)
The protected octynol is converted to a vinylstannane, which serves as the lower side chain of PGE1.
-
Reaction: Hydrostannation of the TBS-protected (S)-1-Octyn-3-ol with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
-
Procedure:
-
A mixture of TBS-protected (S)-1-Octyn-3-ol (1.0 eq), Bu₃SnH (1.2 eq), and a catalytic amount of AIBN in dry toluene is heated at 80 °C for 4 hours under an inert atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding (E)-vinylstannane.
-
Step 3: Conjugate Addition to Cyclopentenone
The vinylstannane is then coupled with a protected cyclopentenone derivative via a cuprate-mediated conjugate addition to construct the core structure of PGE1.
-
Reaction: The (E)-vinylstannane is transmetalated with n-butyllithium and then reacted with a copper(I) cyanide (CuCN) to form a Gilman cuprate. This cuprate then undergoes a 1,4-conjugate addition to a protected 4-hydroxy-2-cyclopenten-1-one derivative.
-
Procedure:
-
To a solution of the (E)-vinylstannane (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
After stirring for 30 minutes, a solution of CuCN (1.2 eq) and LiCl (2.4 eq) in THF is added.
-
The resulting cuprate solution is stirred for another 30 minutes at -78 °C.
-
A solution of the protected 4-hydroxy-2-cyclopenten-1-one (1.0 eq) in THF is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by flash chromatography affords the prostaglandin intermediate.
-
Step 4: Deprotection and Final Product Formation
The protecting groups are removed to yield Prostaglandin E1.
-
Reaction: The TBS group is typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF. Subsequent deprotection of other protecting groups on the cyclopentanone ring and the carboxylic acid moiety (if present in a protected form) will yield the final product.
-
Procedure:
-
To a solution of the protected prostaglandin intermediate in THF, add TBAF (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature until TLC analysis indicates the complete removal of the TBS group.
-
Work-up and purification by chromatography will yield the deprotected prostaglandin. Further deprotection steps may be necessary depending on the protecting groups used for the cyclopentenone starting material.
-
C. Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | TBS-protected (S)-1-Octyn-3-ol | (S)-1-Octyn-3-ol | TBSCl, Imidazole | >95% | General Procedure |
| 2 | (E)-Vinylstannane | TBS-protected (S)-1-Octyn-3-ol | Bu₃SnH, AIBN | ~70% | [4] |
| 3 | Protected PGE1 Intermediate | (E)-Vinylstannane & Protected Cyclopentenone | n-BuLi, CuCN, LiCl | ~67% | [1] |
| 4 | Prostaglandin E1 | Protected PGE1 Intermediate | TBAF | High | [1] |
D. Signaling Pathway of Prostaglandin E1
Prostaglandin E1 exerts its biological effects by binding to specific G protein-coupled receptors known as EP receptors. The signaling pathways initiated by PGE1 binding to EP1 and EP3 receptors are particularly relevant to its physiological functions.
Caption: PGE1 signaling through the EP1 receptor.[1][7][8][9][10]
Caption: PGE1 signaling through the EP3 receptor.[2][8][11][12][13]
II. Synthesis of (Z)-7-Dodecen-1-yl acetate (Insect Sex Pheromone) from this compound
(Z)-7-Dodecen-1-yl acetate is a component of the sex pheromone of several lepidopteran species, including the cabbage looper moth (Trichoplusia ni).[14] Its synthesis can be accomplished from this compound through a sequence of chain elongation and stereoselective reduction.
A. Synthetic Strategy
The synthesis involves the deprotonation of the terminal alkyne of a protected this compound derivative, followed by alkylation to introduce the remaining carbon atoms of the pheromone backbone. A subsequent stereoselective reduction of the internal alkyne to a (Z)-alkene and final functional group manipulation yields the target pheromone.
B. Experimental Protocol
Step 1: Protection of this compound
To avoid interference from the acidic hydroxyl proton in the subsequent alkylation step, the alcohol is protected, for instance, as a tetrahydropyranyl (THP) ether.
-
Reaction: this compound is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add DHP (1.2 eq) and a catalytic amount of PPTS.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to give the THP-protected this compound.
-
Step 2: Alkylation of the Protected this compound
The terminal alkyne is deprotonated with a strong base and then alkylated with a suitable electrophile to extend the carbon chain.
-
Reaction: The THP-protected this compound is treated with n-butyllithium followed by 1-bromobutane.
-
Procedure:
-
To a solution of the THP-protected this compound (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution for 1 hour at -78 °C.
-
Add 1-bromobutane (1.2 eq) and allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield the alkylated product, 1-(tetrahydropyran-2-yloxy)dodec-7-yne.
-
Step 3: Stereoselective Reduction of the Alkyne
The internal alkyne is reduced to a (Z)-alkene using a stereoselective method, such as catalytic hydrogenation with a poisoned catalyst.
-
Reaction: Hydrogenation of the alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
Procedure:
-
To a solution of the alkylated alkyne (1.0 eq) in a suitable solvent like ethyl acetate or hexane, add a catalytic amount of Lindlar's catalyst and a small amount of quinoline.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The crude product is purified by flash chromatography to afford the (Z)-alkene.
-
Step 4: Deprotection and Acetylation
The THP protecting group is removed, and the resulting alcohol is acetylated to give the final pheromone product.
-
Reaction: The THP ether is cleaved under acidic conditions, and the resulting alcohol is acetylated with acetic anhydride.
-
Procedure:
-
Dissolve the (Z)-alkene in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio) and stir at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude (Z)-7-dodecen-1-ol.
-
To a solution of the crude alcohol in pyridine, add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (TLC).
-
Quench with water, extract with diethyl ether, wash with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash chromatography to yield (Z)-7-dodecen-1-yl acetate.
-
C. Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | THP-protected this compound | This compound | DHP, PPTS | >90% | General Procedure |
| 2 | 1-(tetrahydropyran-2-yloxy)dodec-7-yne | THP-protected this compound | n-BuLi, 1-bromobutane | ~80-90% | [15] |
| 3 | (Z)-1-(tetrahydropyran-2-yloxy)dodec-7-ene | 1-(tetrahydropyran-2-yloxy)dodec-7-yne | H₂, Lindlar's catalyst | >95% | General Procedure |
| 4 | (Z)-7-Dodecen-1-yl acetate | (Z)-1-(tetrahydropyran-2-yloxy)dodec-7-ene | Acetic acid, Ac₂O, Pyridine | ~85-95% (two steps) | General Procedure |
D. Mechanism of Action of Insect Sex Pheromones
Insect sex pheromones are detected by specialized olfactory sensory neurons located in the antennae of the receiving insect. The binding of the pheromone molecule to a specific receptor protein triggers a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.
Caption: Generalized mechanism of insect pheromone reception.
Conclusion
This compound and its derivatives are demonstrably valuable precursors for the synthesis of important bioactive molecules. The protocols outlined herein for the synthesis of Prostaglandin E1 and an insect sex pheromone highlight the strategic utility of this C8 building block. The ability to perform a variety of chemical transformations on both the hydroxyl and alkyne functionalities allows for the construction of complex and stereochemically defined targets. These application notes provide a foundation for researchers in drug discovery and chemical ecology to utilize this compound in the development of novel and impactful molecules.
References
- 1. Prostaglandin EP1 receptor - Wikiwand [wikiwand.com]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Asymmetric Synthesis of Prostaglandin E1 [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 12. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prayoglife.com [prayoglife.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Semi-Hydrogenation of 3-Octyn-1-ol
Introduction
The selective semi-hydrogenation of alkynes to alkenes is a cornerstone of modern organic synthesis, providing crucial intermediates for the pharmaceutical, agrochemical, and fragrance industries. The conversion of 3-octyn-1-ol to (Z)-3-octen-1-ol (leaf alcohol) is of particular interest due to the product's characteristic fresh grassy scent, making it a valuable fragrance component. The primary challenge in this transformation is achieving high selectivity for the desired cis-alkene while preventing over-hydrogenation to the corresponding alkane (1-octanol) and avoiding isomerization to the trans-alkene.[1][2] This document provides detailed experimental protocols and application notes for the semi-hydrogenation of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Pathway
The hydrogenation of this compound can proceed via two main pathways: the desired semi-hydrogenation to 3-octen-1-ol and the undesired over-hydrogenation to 1-octanol. The stereochemistry of the resulting alkene (cis or trans) is highly dependent on the catalyst and reaction conditions employed.
References
Application Notes and Protocols for the Purification of 3-Octyn-1-ol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-octyn-1-ol using fractional distillation. The information contained herein is intended to guide researchers in obtaining high-purity this compound, a valuable intermediate in organic synthesis and drug development.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and flavor and fragrance compounds. Its purity is critical for the success of subsequent reactions. Fractional distillation is a widely used technique for the purification of liquid compounds, especially for separating components with close boiling points. This application note details the materials, setup, and procedure for the efficient purification of this compound.
Data Presentation
A successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The primary impurities in the synthesis of this compound, which typically involves the reaction of a 1-pentyne Grignard reagent with ethylene oxide, are unreacted starting materials.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₁₄O | 126.20 | 86-88 (at 9 mmHg)[2] | 0.880[2] | 1.4569[2] |
| 1-Pentyne | C₅H₈ | 68.12 | 40.2[3] | 0.691 | 1.386 |
| Ethylene Oxide | C₂H₄O | 44.05 | 10.4[4] | 0.882 (at 10°C) | Not available |
Experimental Protocol
This protocol outlines the fractional distillation procedure for purifying this compound from a reaction mixture typically containing unreacted 1-pentyne and traces of other low-boiling impurities.
3.1. Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
-
Glass wool (for insulating the column)
-
Standard laboratory glassware and clamps
3.2. Pre-Distillation Work-up (Acidic Hydrolysis)
Following the synthesis from a Grignard reaction, the reaction mixture should be hydrolyzed. This is typically achieved by carefully adding the reaction mixture to an aqueous acidic solution (e.g., dilute sulfuric acid or ammonium chloride solution) with cooling. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
3.3. Fractional Distillation Procedure
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the fractionating column to the flask. For efficient separation, the column should be insulated with glass wool and aluminum foil.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser and the vacuum adapter with receiving flasks.
-
Connect the apparatus to a vacuum source with a pressure gauge.
-
-
Distillation:
-
Begin stirring the crude mixture.
-
Gradually apply vacuum to the system, aiming for a pressure of approximately 9-10 mmHg.
-
Slowly heat the distillation flask using the heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will be the low-boiling impurities, primarily unreacted 1-pentyne (boiling point ~40.2°C at atmospheric pressure, significantly lower under vacuum). Collect this forerun in a separate receiving flask.
-
As the temperature begins to rise and stabilize, change the receiving flask to collect the main fraction.
-
Collect the pure this compound as the fraction that distills at a constant temperature of 86-88°C at 9 mmHg.[2]
-
Monitor the distillation rate; a slow and steady distillation will provide the best separation.
-
Once the temperature starts to drop or fluctuate after the main fraction has been collected, stop the distillation. Do not distill to dryness.
-
-
Post-Distillation
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Characterize the purified this compound by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its refractive index to confirm purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethylene oxide is a flammable and toxic gas; handle with extreme caution if present.
-
1-Pentyne is a flammable liquid.
-
Vacuum distillation poses an implosion risk. Ensure the glassware is free of cracks and use a safety shield.
-
Handle Grignard reagents and acidic solutions with care.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.
References
Application Note: Monitoring the Progress of 3-Octyn-1-ol Reactions by Thin-Layer Chromatography (TLC)
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1][2] This application note provides a detailed protocol for monitoring reactions involving 3-Octyn-1-ol, a key intermediate in various synthetic pathways. By observing the disappearance of the starting material and the appearance of the product, researchers can efficiently determine the reaction's endpoint, preventing over or under-reaction and ensuring optimal yield and purity. The principles of TLC are based on the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[3][4][5] Polar compounds, like alcohols, tend to interact more strongly with the polar stationary phase and thus travel shorter distances up the TLC plate, resulting in lower Retention Factor (Rf) values.[6]
Key Experimental Protocol: TLC Monitoring of a this compound Reaction
This protocol outlines the steps for monitoring a generic reaction of this compound.
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution: Potassium permanganate (KMnO4) stain
-
This compound (starting material)
-
Reaction mixture
-
Eluent (mobile phase): A mixture of hexane and ethyl acetate is a common choice for compounds of moderate polarity. A starting point could be a 9:1 or 8:2 hexane:ethyl acetate ratio.
-
Small vials or microcentrifuge tubes
2. Preparation of the TLC Plate and Chamber:
-
With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom edge. This is the origin line where the samples will be spotted.[1]
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.[1] Close the chamber and allow it to equilibrate for a few minutes.[6]
3. Spotting the TLC Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting material (this compound) onto the origin line. The spot should be small and concentrated to ensure good separation.[1]
-
On the same origin line, at a safe distance from the first spot, apply a small spot of the reaction mixture.
-
It is good practice to also include a "co-spot" where the starting material and reaction mixture are spotted on top of each other to aid in identification.[2][7]
4. Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[8]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.[4][5]
-
Remove the plate when the solvent front is about 1 cm from the top edge.[8]
-
Immediately mark the solvent front with a pencil.
5. Visualization of the Spots:
-
Allow the solvent to completely evaporate from the TLC plate.
-
Visualize the plate under a UV lamp. Many organic compounds, especially those with chromophores, will appear as dark spots on a fluorescent background.[9]
-
For compounds like this compound and its potential products which may not be strongly UV-active, a chemical stain is necessary.[10]
-
Immerse the plate in a potassium permanganate (KMnO4) staining solution. Alkenes, alkynes, and alcohols will react with the permanganate to produce yellow to brown spots against a purple background.[9][10][11] Gentle heating may be required to develop the spots.[9]
6. Interpretation and Calculation of Rf Values:
-
The progress of the reaction is monitored by observing the intensity of the spots. As the reaction proceeds, the spot corresponding to the starting material (this compound) should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[2][8]
-
The Retention Factor (Rf) for each spot is calculated using the following formula:[12][13][14]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[6]
Data Presentation
The following table provides a hypothetical example of Rf values that might be observed during the monitoring of a reaction where this compound is oxidized to 3-octynal. Since the product, an aldehyde, is generally less polar than the starting alcohol, it is expected to have a higher Rf value.
| Compound | Functionality | Expected Polarity | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value |
| This compound | Alcohol | High | 8:2 | ~ 0.3 |
| 3-Octynal | Aldehyde | Medium | 8:2 | ~ 0.6 |
| Over-oxidation Product (e.g., Carboxylic Acid) | Carboxylic Acid | Very High | 8:2 | ~ 0.1 |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Logical flow for reaction monitoring with TLC.
Troubleshooting
-
Spots are streaky: The sample may have been too concentrated, or the initial spots were too large. Try diluting the sample and spotting smaller amounts.[1]
-
Rf values are too high or too low: If the spots run to the top of the plate (Rf close to 1), the eluent is too polar. If the spots barely move from the origin (Rf close to 0), the eluent is not polar enough. Adjust the solvent ratio accordingly. For instance, to decrease the Rf, decrease the proportion of the more polar solvent (e.g., from 8:2 to 9:1 hexane:ethyl acetate).
-
No spots are visible: The compound may not be UV-active and the chosen stain may not be appropriate for the functional groups present. Ensure the use of a suitable stain like potassium permanganate for alcohols and alkynes.[9][11] Also, the sample might be too dilute.[9]
-
Spots are not well-separated: This could be due to an inappropriate solvent system. A different combination of solvents may be required to achieve better resolution.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. How To [chem.rochester.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. Khan Academy [khanacademy.org]
- 13. studymind.co.uk [studymind.co.uk]
- 14. youtube.com [youtube.com]
Application of 3-Octyn-1-ol in the Flavor Industry: A Precursor to Potent Aroma Compounds
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Octyn-1-ol is a key intermediate in the synthesis of high-impact aroma chemicals, most notably (3Z)-octen-1-ol. While this compound itself possesses a strong, pungent odor, its true value in the flavor industry lies in its role as a precursor.[1][2] The controlled hydrogenation of this compound yields (3Z)-octen-1-ol, a potent flavor compound with a desirable fresh, melon, and earthy aroma profile. This document outlines the applications of this compound as a flavor precursor and provides detailed protocols for its conversion and the subsequent sensory and stability analysis of the resulting flavor ingredient.
Physicochemical and Organoleptic Properties
While this compound is primarily used as a chemical intermediate, understanding its properties alongside the target flavor compound, (3Z)-octen-1-ol, is crucial for its effective application.
| Property | This compound | (3Z)-octen-1-ol |
| Synonyms | 3-Octynol, Oct-3-yn-1-ol | cis-3-Octen-1-ol |
| CAS Number | 14916-80-4 | 20125-84-2 |
| FEMA Number | Not Applicable | 3467 |
| Molecular Formula | C₈H₁₄O | C₈H₁₆O |
| Molecular Weight | 126.20 g/mol | 128.21 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor Profile | Strong, pungent | Powerful fresh melon, earthy, fatty, slightly musty, reminiscent of raw potato |
| Flavor Profile | Not typically used directly for flavor | Fatty, fruity, musty |
| Natural Occurrence | Not widely reported in natural products | Green vegetables (e.g., green beans), ripe fruits (e.g., apple, pear) |
| Solubility | Sparingly soluble in water | Insoluble in water |
Key Application: Synthesis of (3Z)-octen-1-ol
The primary application of this compound in the flavor industry is its stereoselective conversion to (3Z)-octen-1-ol. This transformation is typically achieved through partial hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst. The resulting cis-alkene, (3Z)-octen-1-ol, is a valuable flavor ingredient used to impart fresh, green, and melon notes to a variety of food and beverage products, including watermelon and cucumber flavors.[3]
References
Troubleshooting & Optimization
Technical Support Center: Selective Hydrogenation of 3-Octyn-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the selective hydrogenation of 3-Octyn-1-ol to 3-Octen-1-ol, with a focus on preventing over-hydrogenation to octanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating this compound to 3-Octen-1-ol?
The main challenge is preventing over-hydrogenation. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel (Raney-Ni) are highly active and can readily reduce the alkyne (this compound) to the alkene (3-Octen-1-ol) and then further to the alkane (octanol) without stopping at the desired alkene stage.[1][2][3][4]
Q2: What is the most common method to achieve selective hydrogenation of an alkyne to a cis-alkene?
The most widely used method is employing a "poisoned" or deactivated catalyst.[5][6] The Lindlar catalyst is the most common example, which allows for the selective hydrogenation of alkynes to cis-alkenes.[1][7][8][9]
Q3: What is Lindlar's catalyst and how does it work?
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with a substance like lead acetate or lead oxide, and often quinoline.[1][2][5][7] The lead compound deactivates the most active palladium sites, and the quinoline acts as a further inhibitor, reducing the catalyst's activity just enough to hydrogenate the more reactive alkyne without significantly reducing the resulting alkene.[1][7][10] This process occurs via syn-addition of hydrogen, leading to the formation of a cis-alkene.[7][8]
Q4: Are there any alternatives to Lindlar's catalyst for this transformation?
Yes, the P-2 Nickel catalyst (Ni₂B) is a functionally equivalent alternative to Lindlar's catalyst for the semi-hydrogenation of alkynes to cis-alkenes.[5][8][11] Other modern approaches include the use of bimetallic nanoparticles (e.g., Pd-Au) and catalysts with precisely controlled active sites.[12][13]
Q5: How can I obtain the trans-alkene instead of the cis-alkene?
To obtain the trans-alkene, a different method called dissolving metal reduction is typically used. This involves reacting the alkyne with sodium or lithium metal in liquid ammonia.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of octanol (over-hydrogenation) | 1. Catalyst is too active (e.g., using standard Pd/C).2. Catalyst is not properly "poisoned".3. Reaction time is too long.4. Hydrogen pressure is too high.[14] | 1. Use a poisoned catalyst such as Lindlar's catalyst or P-2 Nickel.[5][8]2. Ensure the Lindlar catalyst contains an appropriate poison like lead acetate and quinoline.[2][7]3. Monitor the reaction closely using techniques like GC or TLC and stop it once the starting material is consumed.4. Perform the reaction at or near atmospheric pressure of hydrogen.[7] |
| Low or no reaction | 1. Catalyst is deactivated or has low activity.2. Insufficient hydrogen supply.3. Reaction temperature is too low. | 1. Use fresh, high-quality catalyst.2. Ensure a continuous supply of hydrogen gas, for example by using a hydrogen balloon.3. While the reaction is often run at room temperature, gentle warming may be necessary.[8] |
| Formation of both cis and trans isomers | 1. Isomerization of the cis-alkene product.2. Use of an inappropriate catalyst system. | 1. Stop the reaction as soon as the alkyne is consumed to minimize isomerization.2. Ensure the use of a stereoselective catalyst like Lindlar's for the cis isomer or Na/NH₃ for the trans isomer.[2][5] |
| Inconsistent results | 1. Variation in catalyst batch quality.2. Inconsistent reaction setup and conditions. | 1. Purchase catalyst from a reputable supplier and consider testing a new batch on a small scale first.2. Carefully control all reaction parameters including solvent, temperature, stirring rate, and hydrogen pressure. |
Data Presentation
The following table summarizes typical reaction conditions for the selective hydrogenation of alkynes to cis-alkenes using common poisoned catalysts.
| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (atm) | Selectivity for Alkene (%) | Reference |
| Lindlar Catalyst (Pd/CaCO₃, Pb, Quinoline) | Alkynes | Ethanol, Hexane, Ethyl Acetate | Room Temperature | ~1 | High (prevents alkane formation) | [7][8] |
| P-2 Nickel (Ni₂B) | Alkynes | Ethanol | Room Temperature | ~1 | High (functionally equivalent to Lindlar) | [5][8] |
| Pd Nanoparticles (poisoned at edges/corners) | 2-methyl-3-butyn-2-ol | Ethanol | - | - | ~95% at 99% conversion | [12] |
| Pd/BN with Diethylenetriamine | Alkynes | - | - | - | High (suppresses over-hydrogenation) | [15] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Solvent Addition: Add a suitable solvent such as ethanol or hexane.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary to yield (Z)-3-Octen-1-ol.
Protocol 2: Generation and Use of P-2 Nickel Catalyst
-
Catalyst Preparation: In a flask under an inert atmosphere, dissolve nickel(II) acetate in ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 Nickel (Ni₂B) will form.
-
Reaction Setup: In a separate reaction flask, dissolve this compound (1 equivalent) in ethanol.
-
Hydrogenation: Add the freshly prepared P-2 Nickel catalyst to the solution of the alkyne. Purge the system with hydrogen and maintain a hydrogen atmosphere.
-
Reaction Monitoring and Work-up: Follow steps 5-7 as described in Protocol 1.
Visualizations
Caption: Reaction pathways for the hydrogenation of this compound.
Caption: General workflow for selective hydrogenation experiments.
Caption: Decision tree for selecting the appropriate reduction method.
References
- 1. byjus.com [byjus.com]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Utilisation Of Catalyst Poisoning For The Improvement Of Catalyst Selectivity: The Role Of Lindlar Catalysts [samaterials.co.uk]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. orgosolver.com [orgosolver.com]
- 9. nbinno.com [nbinno.com]
- 10. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 11. echemi.com [echemi.com]
- 12. Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. osti.gov [osti.gov]
- 14. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Challenges in the purification of 3-Octyn-1-ol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 3-Octyn-1-ol from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
The most prevalent laboratory synthesis of this compound is the reaction of butylmagnesium bromide (a Grignard reagent) with ethylene oxide in an ether solvent like tetrahydrofuran (THF). The reaction is typically quenched with a dilute acid.[1][2][3][4][5]
Expected impurities include:
-
Unreacted starting materials: 1-Butyne (if the Grignard formation was incomplete) and residual ethylene oxide.
-
Grignard-related byproducts: 1-Butanol (from reaction with trace water), octane (from coupling of butyl groups), and 1,4-dibromobutane (if 1,4-dibromobutane was used to initiate the Grignard reaction).
-
Solvent: Tetrahydrofuran (THF) is a common solvent that needs to be completely removed.
Q2: What are the primary purification techniques for this compound?
The two primary purification techniques for this compound are:
-
Fractional Vacuum Distillation: This is effective for separating this compound from non-volatile impurities and from byproducts with significantly different boiling points.[4]
-
Silica Gel Column Chromatography: This technique is useful for separating compounds with similar boiling points but different polarities.
Q3: How can I monitor the purity of this compound during purification?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of column chromatography and to get a qualitative assessment of purity.
-
Gas Chromatography (GC): GC provides a quantitative measure of purity and can resolve closely boiling isomers and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the purified this compound and identifying any remaining impurities.
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient distillation column. | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Unstable vacuum. | Ensure all joints in the distillation apparatus are well-sealed with appropriate grease. Check the vacuum pump for proper function and oil level. |
| Similar boiling points of impurities. | If impurities have boiling points very close to this compound, distillation may not be sufficient. Consider purification by column chromatography. |
Problem: The product is degrading during distillation.
| Possible Cause | Solution |
| High distillation temperature. | Use a higher vacuum to lower the boiling point of this compound. A good vacuum can significantly reduce the required temperature and prevent thermal decomposition. |
| Presence of acidic or basic impurities. | Neutralize the crude product during the work-up procedure before distillation. Washing with a mild bicarbonate solution can remove acidic impurities. |
Purification by Silica Gel Column Chromatography
Problem: Poor separation of this compound from non-polar impurities.
| Possible Cause | Solution |
| Solvent system is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to allow for better separation of non-polar compounds. |
| Column is overloaded. | Use a larger amount of silica gel relative to the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica to crude product by weight for difficult separations. |
Problem: this compound is eluting too slowly or not at all.
| Possible Cause | Solution |
| Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Strong interaction with silica gel. | This compound has a polar hydroxyl group that can interact strongly with the acidic silica gel. Adding a small amount of a slightly more polar solvent like diethyl ether to the eluent can help. |
Problem: Tailing of the this compound spot on TLC and column.
| Possible Cause | Solution |
| Acidic nature of silica gel. | Deactivate the silica gel by adding 1-2% triethylamine to the eluting solvent system. This will neutralize the acidic sites on the silica and reduce tailing of the polar alcohol. |
| Sample is too concentrated. | Dilute the sample before loading it onto the column. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 126.20 | 86-88 (at 9 mmHg) |
| 1-Butyne | 54.09 | 8.1 |
| Ethylene Oxide | 44.05 | 10.7 |
| Tetrahydrofuran (THF) | 72.11 | 66 |
| 1-Butanol | 74.12 | 117.7 |
| Octane | 114.23 | 125-127 |
| 1,4-Dibromobutane | 215.90 | 197 |
Note: The boiling point of this compound is given at reduced pressure. Its atmospheric boiling point would be significantly higher and could lead to decomposition.
Experimental Protocols
Protocol 1: Work-up and Extraction of this compound
-
After the Grignard reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly greased to maintain a good vacuum.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Begin stirring and apply vacuum. A water aspirator or a vacuum pump can be used.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 86-88 °C at a pressure of 9 mmHg.[6] Discard any initial lower-boiling fractions which may contain solvent or other volatile impurities.
Protocol 3: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots using a potassium permanganate stain. Alcohols and alkynes will appear as yellow or brown spots on a purple background. The desired product should have an Rf value between 0.2 and 0.4 for good separation on the column.
-
-
Column Preparation and Elution:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Load the crude this compound (dissolved in a minimal amount of the eluent or a less polar solvent) onto the top of the silica gel.
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor separation in vacuum distillation.
Caption: Troubleshooting guide for common issues in column chromatography of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Selective Hydrogenation of 3-Octyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of 3-octyn-1-ol to (Z)-3-octen-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of this compound.
Problem: Low selectivity, with significant formation of the fully saturated product, 1-octanol (over-hydrogenation).
-
Possible Cause 1: Catalyst is too active. Standard palladium on carbon (Pd/C) or platinum-based catalysts can be too reactive, leading to the rapid hydrogenation of the initially formed alkene.
-
Solution 1: Employ a "poisoned" or less active catalyst system. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is specifically designed for the selective reduction of alkynes to cis-alkenes.[1] Another effective option is the P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride.[2][3] The addition of ethylenediamine to the P-2 nickel catalyst can further enhance its stereospecificity for cis-alkenes.[4]
-
Possible Cause 2: High hydrogen pressure. Elevated hydrogen pressures can increase the rate of the second hydrogenation step (alkene to alkane), thereby reducing selectivity.
-
Solution 2: Optimize the hydrogen pressure. Often, atmospheric pressure or slightly above is sufficient for selective hydrogenation. It is advisable to start with lower pressures and incrementally increase if the reaction rate is too slow.
-
Possible Cause 3: Prolonged reaction time. Allowing the reaction to proceed long after the consumption of the starting alkyne will inevitably lead to over-hydrogenation.
-
Solution 3: Monitor the reaction progress closely. Utilize techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of this compound and the appearance of the desired (Z)-3-octen-1-ol. The reaction should be stopped promptly upon consumption of the starting material.
Problem: Formation of the undesired (E)-3-octen-1-ol isomer.
-
Possible Cause: The catalyst or reaction conditions are promoting isomerization of the desired (Z)-alkene.
-
Solution: Use a catalyst system known for its high stereoselectivity towards cis-alkenes. Lindlar's catalyst and P-2 nickel with ethylenediamine are excellent choices for minimizing the formation of the trans-isomer.[1][4]
Problem: The reaction is slow or incomplete.
-
Possible Cause 1: Catalyst deactivation. The catalyst may be poisoned by impurities in the starting material or solvent.
-
Solution 1: Ensure the purity of the this compound and the solvent. Purification of the starting material and use of high-purity, degassed solvents can prevent catalyst deactivation.
-
Possible Cause 2: Insufficient catalyst loading. The amount of catalyst may be too low relative to the substrate.
-
Solution 2: Increase the catalyst loading. A higher catalyst-to-substrate ratio will generally increase the reaction rate. However, be mindful that excessive catalyst loading can sometimes lead to decreased selectivity.
-
Possible Cause 3: Poor mass transfer. Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the solid catalyst.
-
Solution 3: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate the dissolution of hydrogen in the reaction medium.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of this compound to (Z)-3-octen-1-ol?
A1: Lindlar's catalyst is a classic and highly effective choice for this transformation, known for its high selectivity for cis-alkenes.[1] P-2 nickel catalyst, particularly when modified with ethylenediamine, is another excellent option that offers high stereospecificity.[4]
Q2: What is the role of quinoline in the Lindlar hydrogenation?
A2: Quinoline acts as a catalyst poison. It selectively deactivates the most active sites on the palladium surface, which are responsible for the over-hydrogenation of the alkene to the alkane. This moderation of catalyst activity is crucial for achieving high selectivity.[1]
Q3: Can I reuse the catalyst?
A3: Heterogeneous catalysts like Lindlar's catalyst and P-2 nickel can often be recovered by filtration and potentially reused. However, their activity and selectivity may decrease with each cycle due to poisoning or mechanical loss. It is advisable to test the performance of the recycled catalyst on a small scale before applying it to a larger reaction.
Q4: What solvents are suitable for this reaction?
A4: A variety of solvents can be used, with the choice often depending on the solubility of the substrate and the catalyst system. Alcohols such as ethanol and methanol are commonly used. Hydrocarbon solvents like hexane or toluene are also viable options.[5] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). TLC allows for a quick qualitative assessment of the consumption of the starting material, while GC provides quantitative information on the conversion and the relative amounts of products formed.
Data Presentation
The following tables summarize quantitative data for the selective hydrogenation of alkynols. While specific data for this compound is limited, the data for the structurally similar 3-hexyn-1-ol provides a strong indication of expected performance under various conditions.
Table 1: Performance of P-2 Nickel Catalyst in the Hydrogenation of 3-Hexyn-1-ol [4]
| Substrate (mmol) | P-2 Ni (mmol) | Additive (mmol) | % Olefin | cis:trans Ratio | Total Yield (%) |
| 40 | 5.0 | Ethylenediamine (10) | 98 | >100:1 | 94 |
Note: The data presented is for 3-hexyn-1-ol, a close structural analog of this compound, and is expected to provide a reliable estimate of the reaction performance.
Table 2: General Comparison of Catalysts for Alkynol Hydrogenation
| Catalyst | Support | Typical Poison/Modifier | Key Advantages | Potential Issues |
| Lindlar's Catalyst | CaCO₃ | Lead acetate, Quinoline | High selectivity for cis-alkenes, commercially available.[1] | Use of toxic lead, potential for catalyst deactivation. |
| P-2 Nickel | None (colloidal) | Ethylenediamine | High stereospecificity for cis-alkenes, lead-free.[4] | Air-sensitive, requires in situ preparation.[2] |
| Pd/C | Carbon | - | High activity, readily available. | Generally low selectivity, prone to over-hydrogenation. |
| Bimetallic Pd Catalysts | Various | None | Can offer high selectivity and activity. | Catalyst preparation can be complex. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound using Lindlar's Catalyst
-
Catalyst Preparation (if not commercially available): A detailed procedure for preparing Lindlar's catalyst can be found in Organic Syntheses.[5] It involves the reduction of palladium chloride in a slurry of calcium carbonate, followed by poisoning with lead acetate.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, 0.1-0.2 M concentration).
-
Add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Add quinoline (optional, but recommended for enhanced selectivity, typically 1-2 equivalents relative to palladium).
-
-
Hydrogenation:
-
Seal the flask with a septum and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure (Z)-3-octen-1-ol.
-
Protocol 2: Selective Hydrogenation of this compound using P-2 Nickel Catalyst
-
P-2 Nickel Catalyst Preparation:
-
Reaction Setup:
-
To the freshly prepared P-2 nickel suspension, add a solution of this compound (1.0 eq) in ethanol.
-
Add ethylenediamine (2-3 molar equivalents relative to the nickel catalyst) to enhance stereoselectivity.[4]
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature. Hydrogen uptake is typically rapid.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC. The reaction is often complete in a short period.
-
Upon completion, the reaction mixture can be filtered through a pad of activated carbon to remove the catalyst.[4]
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography to obtain pure (Z)-3-octen-1-ol.
-
Visualizations
Caption: General workflow for the selective hydrogenation of this compound.
Caption: Troubleshooting decision tree for selective hydrogenation.
References
- 1. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 2. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 3-Octyn-1-ol upon storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 3-Octyn-1-ol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration at 2-8°C is advisable.[2] The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]
Q2: I observe a yellowish tint in my this compound, which was initially colorless. What could be the cause?
A2: A change in color from colorless to pale yellow is often an indication of degradation.[3] This can be caused by slow oxidation or polymerization upon exposure to air, light, or trace impurities over time. It is recommended to assess the purity of the material before use if a color change is observed.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation studies under routine storage conditions are not extensively published, based on the chemical structure (an internal alkyne and a primary alcohol), the following degradation pathways are plausible:
-
Oxidation: The triple bond is susceptible to oxidative cleavage, which can lead to the formation of carboxylic acids. For instance, oxidation could yield pentanoic acid and 3-hydroxypropanoic acid. Under milder conditions, α-dicarbonyl compounds may be formed. The primary alcohol group can also be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Polymerization: Alkynes can undergo polymerization, especially in the presence of trace metals or upon exposure to heat or light. This would result in higher molecular weight oligomers or polymers, which may present as viscous liquids or even solids.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These methods can help identify and quantify the parent compound as well as any potential impurities or degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of this compound leading to lower active ingredient concentration or reactive impurities. | 1. Assess the purity of the this compound using GC-MS or ¹H NMR (see Experimental Protocols). 2. If degradation is confirmed, purify the alcohol by distillation under reduced pressure. 3. Consider purchasing a fresh batch of the reagent and store it under the recommended conditions. |
| The material has become more viscous or shows signs of solidification. | Polymerization of the alkyne. | 1. Attempt to dissolve a small sample in a suitable organic solvent to check for insoluble polymeric material. 2. It is generally not advisable to use polymerized material in sensitive reactions. 3. Properly dispose of the degraded material according to your institution's safety guidelines. |
| Appearance of new peaks in the GC-MS or NMR spectrum compared to the reference. | Presence of degradation products or contamination. | 1. Attempt to identify the new peaks by comparing the mass spectra or NMR chemical shifts with known potential degradation products (e.g., carboxylic acids, aldehydes). 2. If the impurities are volatile, purification by distillation may be effective. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides information on the purity of this compound and allows for the tentative identification of volatile impurities and degradation products.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of a diluted solution of this compound (e.g., 1 mg/mL in dichloromethane) in split mode.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Purity is estimated by the relative peak area. The mass spectra of impurities can be compared to spectral libraries for tentative identification. The NIST database shows a prominent m/z peak for this compound.[6]
Purity Assessment by ¹H NMR Spectroscopy
This method allows for the quantification of this compound and the detection of structural changes.
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Procedure:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a known volume of the deuterated solvent containing an internal standard with a known concentration (e.g., dimethyl sulfoxide).
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: Compare the integral of the characteristic peaks of this compound with the integral of the internal standard to determine the purity. The expected chemical shifts for this compound should be referenced from a reliable source or a previously recorded spectrum of a pure sample.[5] Degradation may be indicated by the appearance of new signals, for example, in the aldehyde (9-10 ppm) or carboxylic acid (>10 ppm) regions.
Visualizations
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 14916-80-4 [amp.chemicalbook.com]
- 3. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]
- 4. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(14916-80-4) 1H NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
Technical Support Center: Alkyne Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize dimer or polymer formation in alkyne reactions, primarily focusing on undesired oxidative homocoupling (Glaser-Hay coupling).
Troubleshooting Guide: Minimizing Alkyne Homocoupling (Dimerization)
This section addresses specific issues encountered during alkyne coupling reactions and provides systematic solutions.
Issue 1: Significant formation of a symmetrical 1,3-diyne byproduct is observed, reducing the yield of the desired product.
-
Question: My reaction is generating a significant amount of homocoupled alkyne dimer. What is the most likely cause and the first thing I should check?
-
Answer: The primary cause of alkyne homocoupling, often called Glaser coupling, is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne[1]. This side reaction is critically dependent on the presence of oxygen, which facilitates the oxidation of the active Cu(I) catalyst[1][2]. The first and most critical factor to verify is the rigorous exclusion of oxygen from your reaction system. Ensure that you are using a thoroughly inert atmosphere (e.g., argon or nitrogen) and properly degassed solvents and reagents[1]. Even trace amounts of oxygen can promote significant homocoupling[1].
-
Question: How can I ensure my reaction is truly oxygen-free?
-
Answer: Achieving an oxygen-free environment requires careful technique. Standard procedures include:
-
Solvent Degassing: All solvents, including amine bases, must be rigorously degassed before use. Common, effective methods are performing at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes[2]. Note that standard solvent purification systems do not typically remove dissolved oxygen[2].
-
Inert Gas Purge: The reaction vessel containing substrates and catalysts should be repeatedly evacuated and backfilled with inert gas (at least three cycles) before adding solvents[2].
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction using a balloon or a gas bubbler system to prevent atmospheric oxygen from leaking into the flask[2].
-
Issue 2: Homocoupling persists even after implementing a strict inert atmosphere protocol.
-
Question: I've improved my inert atmosphere technique, but I'm still seeing dimer formation. What else can I do?
-
Answer: If homocoupling persists, consider the following chemical and physical parameters of your reaction:
-
Add a Reducing Agent: The Glaser coupling mechanism requires the oxidation of Cu(I)[2][3][4]. You can suppress this by adding a mild reducing agent to the reaction mixture. This keeps the copper catalyst in its +1 oxidation state. This strategy is particularly effective for preventing homocoupling during post-reaction workups when the mixture is exposed to air[3][4].
-
Lower the Reaction Temperature: Cooling the reaction can significantly suppress the rate of homocoupling. In some systems, such as post-ATRP workups, cooling the mixture to below -28°C before exposure to air has been shown to completely prevent Glaser coupling[3].
-
Check Reagent Purity: The purity of your copper(I) source is critical. Copper(I) iodide (CuI) should be an off-white or tan powder. If it appears greenish or bluish, it has likely been oxidized to Cu(II) and should be purified or replaced[2].
-
Optimize Catalyst and Ligand:
-
Reduce Copper Concentration: High concentrations of copper can accelerate the rate of alkyne dimerization[5]. Use the minimum effective amount of the copper co-catalyst.
-
Ligand Choice: The ligand used can influence the propensity for homocoupling. For some copper-catalyzed reactions, the catalytic activity for Glaser coupling follows the order: linear bidentate > tridentate > tetradentate ligands[3][4]. In bioconjugation, specific ligands like 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (bpy-diol) have been used to maintain catalytically active Cu(I) while sequestering deleterious Cu(II) species[6].
-
-
-
Question: What are some recommended reducing agents and in what amounts should they be used?
-
Answer: Several reducing agents are effective. The choice and amount may require optimization for your specific system.
| Reducing Agent | Typical Application/Notes | Reference |
| (+)-Sodium L-Ascorbate | Commonly used in CuAAC ("click") chemistry and bioconjugation to generate and maintain Cu(I) from Cu(II) salts.[3][7] An excess is often used. | [3][7] |
| Tin(II) 2-ethylhexanoate | Shown to be effective in suppressing post-ATRP Glaser coupling. | [3] |
| Hydroxylamine | Has been successfully used as a reducing agent in CuAAC reactions. | [7] |
| Hydrazine | Another reducing agent employed in copper-catalyzed reactions. | [7] |
Logical Troubleshooting Workflow
If you are experiencing unwanted dimer or polymer formation, follow this logical workflow to diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High Stereoselectivity in Reactions of 3-Octyn-1-ol
Welcome to the technical support center for achieving high stereoselectivity in reactions involving 3-Octyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high stereoselectivity in reactions with this compound?
A1: The most effective methods for inducing chirality in reactions involving this compound and similar alkynols include asymmetric reduction of a ketone precursor, stereoselective epoxidation of the alkyne, and asymmetric dihydroxylation. Each of these methods utilizes chiral catalysts or reagents to control the three-dimensional arrangement of atoms in the product.
Q2: How can I synthesize enantiomerically pure (R)- or (S)-3-Octyn-1-ol?
A2: The most direct approach is the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. Two highly effective methods are the Midland-Alpine Borane reduction and iridium-catalyzed asymmetric transfer hydrogenation. The choice of the chiral catalyst or reagent determines which enantiomer is produced.
Q3: Can the hydroxyl group of this compound interfere with or direct stereoselective reactions?
A3: Yes, the hydroxyl group can play a significant role. In reactions like the Sharpless asymmetric epoxidation, the hydroxyl group is essential for coordination to the titanium catalyst, which directs the epoxidation to a specific face of the double bond. In other reactions, it may need to be protected to prevent unwanted side reactions.
Q4: What are "AD-mix-α" and "AD-mix-β" and how do they relate to the dihydroxylation of this compound?
A4: AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[1] They contain the osmium catalyst, a re-oxidant, and a chiral ligand.[2] AD-mix-β, containing the (DHQD)2PHAL ligand, and AD-mix-α, with the (DHQ)2PHAL ligand, deliver the two hydroxyl groups to opposite faces of the alkene, allowing for the synthesis of either enantiomer of the resulting diol.
Troubleshooting Guides
Asymmetric Reduction of 1-Octyn-3-one
This section focuses on the synthesis of chiral this compound from its ketone precursor.
Problem 1: Low Enantiomeric Excess (ee) in Midland-Alpine Borane Reduction.
| Potential Cause | Troubleshooting Step |
| Impure α-pinene | Use of enantiomerically pure α-pinene is critical for high stereoselectivity.[3] |
| Racemic starting material | Ensure the 1-octyn-3-one is free of any racemic 1-octyn-3-ol, as this will contaminate the final product.[3] |
| Reaction temperature | The reduction should be carried out at the recommended temperature (e.g., 0 °C to room temperature) to maximize selectivity.[3] |
Problem 2: Incomplete reaction or low yield in Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure inert atmosphere conditions and use of anhydrous solvents. |
| Insufficient hydrogen donor | Ensure the correct stoichiometry of the hydrogen source (e.g., sodium formate and ethanol) is used.[1][4] |
| Base sensitivity | This reaction is performed under base-free conditions, which is advantageous for base-sensitive substrates.[1][4] |
Stereoselective Epoxidation of Alkynols
This section addresses issues that may arise during the epoxidation of this compound or similar substrates.
Problem 3: Low Diastereoselectivity in Directed Epoxidation.
| Potential Cause | Troubleshooting Step |
| Incorrect catalyst choice | For allylic alcohols, the Sharpless Asymmetric Epoxidation is highly effective due to the directing effect of the hydroxyl group.[4][5] |
| Sub-optimal reaction conditions | Ensure the reaction is run at low temperatures (e.g., -20 °C) and under anhydrous conditions to maximize selectivity.[6] |
| Steric hindrance | The steric environment around the double bond can influence selectivity. Ensure the substrate is compatible with the chosen catalyst system. |
Problem 4: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Over-oxidation | Use of excess peroxide or higher temperatures can lead to unwanted side reactions. Careful control of stoichiometry and temperature is crucial.[6] |
| Ring-opening of the epoxide | The epoxide product can be sensitive to acidic or nucleophilic conditions. Ensure appropriate work-up and purification conditions.[4] |
Asymmetric Dihydroxylation of Alkenes Derived from this compound
This section provides guidance for the dihydroxylation of alkene derivatives of this compound.
Problem 5: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation.
| Potential Cause | Troubleshooting Step |
| Incorrect AD-mix | Use AD-mix-α or AD-mix-β depending on the desired enantiomer of the diol.[1] |
| Slow hydrolysis step | A slow hydrolysis of the osmate ester can lead to a second, less selective catalytic cycle. Using aqueous systems with potassium ferricyanide as the re-oxidant can mitigate this.[2] |
| High olefin concentration | High concentrations of the alkene can lead to a non-enantioselective background reaction.[3] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Octyn-3-one via Midland-Alpine Borane Reduction
This protocol is adapted from the procedure for the synthesis of (R)-(+)-1-octyn-3-ol.[3]
Materials:
-
1-Octyn-3-one
-
B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)
-
Tetrahydrofuran (THF), anhydrous
-
Propionaldehyde
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1-octyn-3-one in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF to the ketone solution.
-
Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture to 0 °C and add freshly distilled propionaldehyde to quench the excess borane reagent. Stir for 1 hour at room temperature.
-
Remove the liberated α-pinene and THF under vacuum.
-
Add THF, followed by 3 M aqueous NaOH.
-
Carefully add 30% H₂O₂ dropwise, maintaining the temperature below 40 °C.
-
After the oxidation is complete (approx. 3 hours), extract the product with ethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield the chiral 1-octyn-3-ol.
Quantitative Data Summary:
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | 86 | >95 (corrected for ee of α-pinene)[3] |
Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of an Alkynyl Ketone
This is a general procedure based on the work of Zhang et al.[1][4]
Materials:
-
Alkynyl ketone (e.g., 1-octyn-3-one)
-
Chiral spiro iridium catalyst (e.g., (S)-1b)
-
Sodium formate (HCO₂Na)
-
Ethanol, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with the alkynyl ketone, chiral iridium catalyst (e.g., 2 mol %), and sodium formate (e.g., 1.5 equivalents).
-
Add anhydrous ethanol as the solvent.
-
Seal the tube and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral propargylic alcohol.
Quantitative Data Summary for Similar Substrates:
| Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1-Phenyl-2-propyn-1-one | 95 | 97[4] |
| 1-(Thiophen-2-yl)-2-propyn-1-one | 94 | 98[4] |
Visualizations
Caption: Workflow for Asymmetric Reduction of 1-Octyn-3-one.
Caption: Troubleshooting Low Enantiomeric Excess.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Selective Hydrogenation of 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. The conversion of 3-octyn-1-ol to (Z)-3-octen-1-ol, a key intermediate, demands a catalyst with high activity and exceptional selectivity to avoid over-reduction to the corresponding alkane or isomerization to the trans-alkene. This guide provides an objective comparison of various catalytic systems for the hydrogenation of this compound and its structural analogs, supported by experimental data to inform catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the semi-hydrogenation of this compound is primarily determined by its ability to achieve high conversion of the starting material while maximizing selectivity towards the desired (Z)-alkenol. The following table summarizes the performance of several common catalysts based on available experimental data for this compound and structurally similar alkynols.
| Catalyst | Substrate | Conversion (%) | Selectivity to (Z)-Alkenol (%) | Reaction Conditions | Reference |
| Lindlar Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | 3-Hexyn-1-ol | ~100 | 85-89 | T = 308 K, p = 0.3 MPa, Agitation = 775 RPM | [1] |
| Pd/Al₂O₃ | 3-Butyn-1-ol | <25 | High initial selectivity to 3-buten-1-ol, decreases with conversion | Gas phase, T = 373 K, p = 1 atm | [2] |
| P-2 Nickel (Ni₂B) | Generic Alkynes | High | High (for cis-alkenes) | Not specified | |
| Bimetallic Pd-Ni/Al₂O₃ | 3-Butyn-2-ol | High | Up to 95 | Gas phase, T = 373 K, p = 1 atm | [3][4] |
Note: Data for direct hydrogenation of this compound is limited in publicly available literature. The performance of these catalysts is expected to be comparable for this compound due to structural similarity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Hydrogenation using Lindlar Catalyst
This protocol is adapted for the selective hydrogenation of an alkynol to a cis-alkenol.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkynol (e.g., 3-butyn-1-ol, 1.0 eq) in a suitable solvent such as methanol or ethanol (to a concentration of approximately 0.5 M).[5]
-
Add the Lindlar catalyst (5% Pd/CaCO₃, typically 5-10 wt% relative to the substrate).[5]
-
To enhance selectivity and prevent over-hydrogenation, a catalyst poison such as quinoline (1-2 drops) can be added.[5]
2. Hydrogenation:
-
Secure the flask to a hydrogenation apparatus, for instance, using a hydrogen-filled balloon.[5]
-
Purge the flask by evacuating the internal atmosphere and refilling it with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[5]
-
Stir the reaction mixture vigorously at the desired temperature and pressure until the starting material is consumed.
3. Monitoring and Work-up:
-
Monitor the reaction's progress using analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure, and the product purified further by distillation or column chromatography if necessary.
Hydrogenation using Raney Nickel
This protocol outlines a general procedure for hydrogenation using a Raney Nickel catalyst.
1. Reaction Setup:
-
In a suitable autoclave, combine the alkynol (e.g., 3-butyn-1-ol, 1.0 eq), ethanol as the solvent, and the Raney Nickel catalyst (approximately 2 wt% of the substrate).[5]
2. Purging:
-
Seal the autoclave and purge the system with an inert gas, such as nitrogen, for about 15 minutes to remove any oxygen.[5]
3. Reaction Conditions:
-
Heat the mixture to the desired temperature (e.g., 50 °C).[5]
-
Introduce hydrogen gas to the specified pressure (e.g., 1.0 MPa) and maintain these conditions with vigorous stirring.[5]
4. Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The catalyst can be removed by filtration, and the product isolated from the filtrate.
Visualizing the Catalyst Selection Workflow
The process of selecting an appropriate catalyst for a specific chemical transformation can be systematically represented. The following diagram illustrates a logical workflow for choosing a catalyst for this compound hydrogenation, from defining the synthetic goal to final product analysis.
Caption: A workflow diagram for the selection and optimization of a catalyst for the selective hydrogenation of this compound.
Signaling Pathways and Logical Relationships in Catalysis
The interaction between the catalyst surface, the reactants, and the reaction conditions dictates the outcome of the hydrogenation process. The following diagram illustrates the key relationships influencing the selective hydrogenation of an alkyne.
Caption: A diagram illustrating the catalytic pathways in the selective hydrogenation of this compound.
References
- 1. Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
The Role of 3-Octyn-1-ol in the Synthesis of Green and Melon-Like Fragrance Compounds: A Comparative Guide
In the landscape of fragrance synthesis, the pursuit of novel and potent odorants is a continuous endeavor. Alkynols, a class of organic compounds containing both an alkyne and a hydroxyl group, serve as versatile precursors for a variety of fragrance molecules. Among these, 3-octyn-1-ol holds a significant position as a key intermediate in the synthesis of fragrance compounds characterized by their fresh, green, and melon-like aromas. This guide provides a comparative analysis of this compound against other alkynols in the context of fragrance synthesis, supported by experimental data and detailed protocols.
This compound: A Precursor to a Potent Green Fragrance
The primary application of this compound in the fragrance industry is as a precursor to (Z)-3-octen-1-ol. This transformation is a selective semi-hydrogenation reaction that converts the triple bond of this compound into a cis-double bond, yielding the desired fragrance compound. (Z)-3-octen-1-ol is highly valued for its intense green and melon-like scent, often used to impart fresh and natural notes in perfumes and flavors, particularly for watermelon and cucumber profiles.
Comparison with Other Alkynols in Fragrance Synthesis
While this compound is pivotal for creating specific green and melon notes, other alkynols are utilized to generate a different spectrum of olfactory profiles. A notable example is 1-octyn-3-ol, an isomer of this compound. The fragrance derived from 1-octyn-3-ol, 1-octen-3-ol (often referred to as mushroom alcohol), possesses a distinctly different earthy, fungal, and herbaceous aroma.[1][2][3] This highlights how the position of the alkyne and hydroxyl groups within the carbon chain profoundly influences the final scent profile of the corresponding fragrance compound.
Another relevant class of fragrance precursors are alkynols that lead to violet and cucumber aromas, such as those used in the synthesis of (2E,6Z)-nonadien-1-ol, also known as violet leaf alcohol.[4][5] The synthesis of such molecules often involves more complex pathways starting from different alkynol building blocks, showcasing the diverse applications of this class of compounds in creating a wide array of scents.
Quantitative Data Presentation
The following table summarizes the key fragrance compounds derived from this compound and a comparative alkynol, 1-octyn-3-ol, along with their characteristic odor profiles.
| Precursor Alkynol | Fragrance Compound | Odor Profile |
| This compound | (Z)-3-Octen-1-ol | Fresh, green, melon, fatty, earthy |
| 1-Octyn-3-ol | 1-Octen-3-ol | Earthy, fungal, mushroom, herbaceous, green, oily |
Experimental Protocols
A crucial step in the utilization of this compound for fragrance synthesis is its selective semi-hydrogenation to (Z)-3-octen-1-ol. This reaction requires a catalyst that can efficiently reduce the alkyne to a cis-alkene without over-reduction to the corresponding alkane.
Protocol for the Selective Semi-Hydrogenation of this compound to (Z)-3-Octen-1-ol
Objective: To synthesize (Z)-3-octen-1-ol from this compound via catalytic semi-hydrogenation.
Catalysts:
-
Lindlar Catalyst: A heterogeneous catalyst consisting of palladium deposited on calcium carbonate, poisoned with lead acetate and quinoline.[6] This is a commercially available and widely used catalyst for the syn-addition of hydrogen to alkynes, yielding cis-alkenes.[7][8]
-
P-2 Nickel Catalyst: A heterogeneous catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[9] It offers a less toxic alternative to lead-containing Lindlar catalysts.[10]
Reaction Scheme:
Procedure (using Lindlar Catalyst):
-
Catalyst Preparation: In a flask, suspend the Lindlar catalyst (5% Pd on CaCO3, poisoned) in a suitable solvent such as ethanol or hexane.
-
Reaction Setup: Add this compound to the flask. The reaction is typically carried out under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting material and to prevent over-reduction to octanol.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude (Z)-3-octen-1-ol can be purified by distillation under reduced pressure to obtain the final product with high purity.
Expected Yield: High yields (typically >90%) of (Z)-3-octen-1-ol can be achieved with high stereoselectivity for the cis-isomer.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and the logical relationship in the synthesis of fragrance compounds from alkynols.
Caption: Reaction pathway for the synthesis of (Z)-3-octen-1-ol.
Caption: General experimental workflow for fragrance synthesis from alkynols.
References
- 1. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chemimpex.com [chemimpex.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. ScenTree - (2E,6Z)-Nonadienol (CAS N° 28069-72-9) [scentree.co]
- 5. 2,6-nonadien-1-ol, 7786-44-9 [thegoodscentscompany.com]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 10. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Alternative synthetic routes to (3Z)-octen-1-ol not using 3-Octyn-1-ol
A Comparative Guide to Alternative Syntheses of (3Z)-octen-1-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to (3Z)-octen-1-ol, Bypassing the Use of 3-Octyn-1-ol.
The synthesis of (3Z)-octen-1-ol, a valuable building block in the preparation of various biologically active molecules, has traditionally involved the partial hydrogenation of this compound. However, the need for specialized catalysts and the potential for over-reduction have prompted the exploration of alternative synthetic strategies. This guide provides a comparative overview of two prominent alternative routes: the Wittig reaction and Z-selective olefin cross-metathesis. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Data Summary
The following table summarizes the key performance indicators for the two alternative synthetic routes to (3Z)-octen-1-ol.
| Parameter | Wittig Reaction | Z-Selective Olefin Cross-Metathesis |
| Starting Materials | (3-Hydroxypropyl)triphenylphosphonium bromide, Pentanal | 1-Pentene, Allyl alcohol |
| Key Reagents | Strong base (e.g., n-BuLi, NaHMDS), Triphenylphosphine oxide (byproduct) | Ruthenium or Molybdenum-based catalyst (e.g., Grubbs catalyst, Schrock catalyst) |
| Typical Yield | 60-80% | 70-90% |
| Z:E Selectivity | >95:5 | >95:5 |
| Reaction Steps | 2 (Ylide formation, Olefination) | 1 |
| Key Advantages | Well-established, reliable for Z-selectivity with unstabilized ylides. | High atom economy, catalytic, high Z-selectivity with specific catalysts. |
| Key Disadvantages | Stoichiometric use of phosphonium salt, generation of triphenylphosphine oxide waste. | Catalyst cost and sensitivity, potential for homodimerization byproducts. |
Experimental Protocols
Wittig Reaction Protocol
This protocol is adapted from the synthesis of the closely related (Z)-4-octen-1-ol and is expected to provide (3Z)-octen-1-ol with comparable yield and selectivity.[1] The key to achieving high Z-selectivity is the use of a non-stabilized ylide under salt-free conditions.[2]
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend (3-hydroxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 equivalents), dropwise.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to deep red or orange.
Step 2: Wittig Olefination
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add pentanal (1.0 equivalent) dropwise to the cooled ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3Z)-octen-1-ol. The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful chromatography.[3]
Z-Selective Olefin Cross-Metathesis Protocol
This protocol is a general procedure based on the successful Z-selective cross-metathesis of terminal olefins with allylic alcohols using specialized ruthenium or molybdenum catalysts.[4][5][6][7] The key to success is the choice of a Z-selective catalyst and the removal of the ethylene byproduct.[8]
-
In a glovebox, add a Z-selective metathesis catalyst (e.g., a Grubbs-type catalyst with Z-selective ligands or a Schrock-type molybdenum catalyst, 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed solvent (e.g., dichloromethane or toluene).
-
Add allyl alcohol (1.0 equivalent) to the flask.
-
Add 1-pentene (1.2-2.0 equivalents) to the reaction mixture.
-
Seal the flask and bring it out of the glovebox.
-
Connect the flask to a vacuum line to remove the ethylene byproduct as it forms.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3Z)-octen-1-ol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the two alternative synthetic routes to (3Z)-octen-1-ol.
Caption: Workflow for the Wittig reaction synthesis of (3Z)-octen-1-ol.
Caption: Workflow for the Z-selective cross-metathesis synthesis of (3Z)-octen-1-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Validating the Purity of Synthesized 3-Octyn-1-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the synthesis of 3-Octyn-1-ol, a valuable building block in various chemical syntheses, rigorous purity validation is essential to ensure the integrity of subsequent reactions and the quality of the final products.[1] This guide provides an objective comparison of key analytical techniques for validating the purity of this compound, complete with experimental protocols, quantitative performance data, and workflow visualizations.
A Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired quantitative accuracy. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful and often complementary methods for this purpose.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique for analyzing volatile compounds like this compound. It excels at separating the target compound from volatile impurities such as residual solvents, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive. While this compound itself lacks a strong UV chromophore, HPLC coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be effective.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy offers a distinct advantage as a primary analytical method. It allows for the direct quantification of this compound against a certified internal standard without the need for a specific reference standard of the analyte itself. Furthermore, ¹H NMR provides invaluable structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. While not typically a primary tool for quantification, it can be used to quickly screen for the presence of certain types of impurities and to confirm the presence of the characteristic hydroxyl and alkyne groups in this compound.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-FID, HPLC-RID, and qNMR for the purity analysis of alcohols similar to this compound. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | Quantitative ¹H NMR (qNMR) |
| Purity Assay (%) | Typically >99% | Typically >98% | Highly accurate, often used for primary standard certification |
| Limit of Detection (LOD) | Low ppm range | mg/L range | Dependent on the impurity and experimental setup |
| Limit of Quantitation (LOQ) | Low to mid ppm range | mg/L range | Dependent on the impurity and experimental setup |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Primary Application | Quantification of volatile impurities and overall purity | Analysis of non-volatile impurities and purity assessment | Absolute quantification and structural confirmation |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of this compound and detect any volatile impurities.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
Procedure:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks.
Purity Assessment by High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Objective: To assess the purity of this compound and detect non-volatile impurities.
Instrumentation: HPLC system equipped with a refractive index detector (RID).
Procedure:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL of a 5 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: The purity is determined by the area percentage of the main peak.
Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound and confirm its structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula:
where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
-
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups and screen for certain impurities.
Instrumentation: FTIR spectrometer.
Procedure:
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for the presence of key absorption bands:
-
A broad O-H stretch around 3300 cm⁻¹ (alcohol).
-
A C≡C stretch around 2200-2260 cm⁻¹ (internal alkyne).
-
C-H stretches of the alkyl chain around 2850-2960 cm⁻¹.
-
A C-O stretch around 1050-1150 cm⁻¹. The absence of significant peaks in other regions (e.g., a strong C=O stretch around 1700 cm⁻¹) can indicate the absence of certain carbonyl-containing impurities.
-
Common Impurities in Synthesized this compound
The potential impurities in synthesized this compound largely depend on the synthetic route employed. A common method for the synthesis of similar alkynols involves the reaction of an organometallic acetylide with an epoxide or an aldehyde. Based on this, potential impurities could include:
-
Unreacted starting materials: Such as the corresponding aldehyde or epoxide.
-
Isomeric byproducts: Depending on the reaction conditions, other isomers of octynol may be formed.
-
Over-alkylation products: Reaction of the product with the organometallic reagent.
-
Solvents used in the synthesis and purification steps.
Visualization of the Purity Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Decision tree for selecting an analytical technique for this compound purity.
References
A Comparative Analysis of Synthesis Protocols for 3-Octyn-1-ol: A Guide for Researchers
For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Octyn-1-ol, a valuable building block in organic synthesis, can be prepared through various protocols, each with distinct reaction times and yields. This guide provides a comparative analysis of common synthetic routes to this compound, offering insights into their relative efficiencies.
Performance Comparison of Synthesis Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic attack of a hexynyl anion equivalent on an electrophilic two-carbon source, typically ethylene oxide. The choice of the nucleophile's counter-ion and reaction conditions significantly impacts the reaction time and overall yield. Below is a summary of key protocols with their reported experimental data.
| Protocol | Key Reagents | Reaction Time | Yield (%) |
| Grignard Synthesis | 1-Hexyne, Ethylmagnesium bromide, Ethylene oxide | Not explicitly stated in one detailed protocol, but a similar synthesis of 3-butyn-1-ol requires 2 hours after ethylene oxide addition. Another related protocol for hexyn-3-ol-1 specifies a 1-hour stirring period. | 80-85% |
| Lithium Acetylide Synthesis | 1-Hexyne, n-Butyllithium, Ethylene oxide | ~3 hours (reaction is complete upon warming to room temperature after addition) | High (not quantified in the general procedure) |
| Asymmetric Reduction (for isomer) | 1-Octyn-3-one, B-3-pinanyl-9-borabicyclo[3.3.1]nonane | 8 hours | 86% |
Detailed Experimental Protocols
Grignard Synthesis of this compound
This protocol involves the preparation of a hexynylmagnesium bromide Grignard reagent, followed by its reaction with ethylene oxide.
Methodology:
-
A solution of ethylmagnesium bromide is prepared in an appropriate ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
1-Hexyne (referred to as butylacetylene in some literature) is added dropwise to the Grignard reagent solution. The reaction mixture is stirred to form the hexynylmagnesium bromide.
-
The solution of the Grignard reagent is then cooled, and ethylene oxide is added dropwise. The reaction temperature is maintained between 0°C and 60°C.[1]
-
While a specific reaction time for this compound is not provided in the examined literature, a comparable synthesis of 3-butyn-1-ol from ethynylmagnesium bromide and ethylene oxide suggests a stirring time of 2 hours after the complete addition of ethylene oxide. Another protocol for a related compound, hexyn-3-ol-1, indicates a stirring period of one hour.
-
The reaction is then quenched by the addition of an aqueous acidic solution.
-
The product, this compound, is isolated and purified by distillation, typically affording a yield of 80-85%.[1]
Synthesis of Propargyl Alcohols via Lithium Acetylide
This general method can be adapted for the synthesis of this compound by using lithium hexynide.
Methodology:
-
1-Hexyne is dissolved in a dry, aprotic solvent like THF under an inert atmosphere and cooled to a low temperature (e.g., -78°C).
-
A solution of n-butyllithium in hexanes is added dropwise to the 1-hexyne solution to form lithium hexynide.
-
Ethylene oxide is then added to the solution of lithium hexynide.
-
The reaction mixture is stirred for approximately 3 hours while being allowed to warm to room temperature. The reaction is generally considered complete upon reaching room temperature.
-
The reaction is quenched with a suitable proton source, such as aqueous ammonium chloride.
-
The product is then extracted and purified. While a specific yield for this compound is not provided in the general procedure, this method is known for providing high yields of propargyl alcohols.
Asymmetric Reduction for the Synthesis of an Isomer, (R)-(+)-1-Octyn-3-ol
While not a direct synthesis of this compound, this protocol for its isomer highlights a different synthetic strategy with a significantly longer reaction time.
Methodology:
-
The reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane, is prepared by reacting (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF.
-
The solution is cooled to 0°C, and 1-octyn-3-one is added.
-
The reaction mixture is allowed to warm to room temperature and stirred. The reduction process generally requires 8 hours for completion.[2]
-
The reaction is worked up by destroying the excess reducing agent, followed by oxidation with sodium hydroxide and hydrogen peroxide.
-
The product, (R)-(+)-1-octyn-3-ol, is isolated by extraction and purified by distillation, with a reported yield of 86%.[2]
Visualizing the Synthetic Pathways
To better understand the workflow of the primary synthetic route, a diagram illustrating the Grignard synthesis of this compound is provided below.
Caption: Grignard synthesis of this compound.
This comparative guide highlights that while the Grignard synthesis offers a high yield, the reaction time can be a variable to optimize. The lithium acetylide route presents a potentially faster alternative, although the handling of n-butyllithium requires stringent anhydrous conditions. The asymmetric reduction, while specific to an isomer, demonstrates that alternative pathways may involve significantly longer reaction periods. Researchers should consider these factors of time, yield, and experimental complexity when selecting a protocol for the synthesis of this compound.
References
A Comparative Guide to the Selective Hydrogenation of 3-Octyn-1-ol: Lindlar's Catalyst and Its Alternatives
For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of complex molecule synthesis. The semi-hydrogenation of alkynes to (Z)-alkenes is a critical reaction, and the choice of catalyst dictates the yield, selectivity, and ultimately, the viability of a synthetic route. This guide provides an objective comparison of Lindlar's catalyst with alternative methods for the selective hydrogenation of 3-Octyn-1-ol to (Z)-3-Octen-1-ol, supported by experimental data and detailed protocols.
The conversion of this compound to (Z)-3-Octen-1-ol is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. The primary challenge lies in achieving high selectivity for the cis-alkene without over-reduction to the corresponding alkane, Octan-1-ol. Lindlar's catalyst, a palladium-based catalyst poisoned with lead, has long been the gold standard for this transformation.[1][2] However, the toxicity of lead has prompted the development of more environmentally benign alternatives.[2] This guide will compare the performance of Lindlar's catalyst with P-2 Nickel catalyst and diimide reduction.
Performance Comparison
The following table summarizes the performance of Lindlar's catalyst and its alternatives in the semi-hydrogenation of alkynols. It is important to note that while the focus of this guide is this compound, much of the detailed, comparative experimental data available in the literature pertains to the closely related analogue, 3-hexyn-1-ol. Due to their structural similarity, the data for 3-hexyn-1-ol is presented here as a strong proxy for the expected performance with this compound.
| Catalyst/Method | Catalyst System | Typical Yield of (Z)-alkenol | Z-Selectivity | Over-reduction to Alkanol | Reaction Conditions |
| Lindlar's Catalyst | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | ~95% | >97% | <2% | H₂ (1 atm), Room Temperature, Ethanol |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ), often with an amine ligand | 90-95% | >95% | 2-5% | H₂ (1 atm), Room Temperature, Ethanol |
| Diimide Reduction | 2-Nitrobenzenesulfonylhydrazide + Triethylamine | 85-92% | >98% (syn-addition) | Minimal | Room Temperature, Dichloromethane |
Reaction Pathway and Selectivity
The hydrogenation of an alkyne can proceed through a cis-alkene intermediate to the fully saturated alkane. The selectivity of a catalyst is determined by its ability to promote the first hydrogenation step while inhibiting the second.
Caption: General reaction pathway for alkyne hydrogenation.
The key to the selectivity of Lindlar's catalyst lies in the "poisoning" of the palladium surface with lead salts. This deactivates the most active catalytic sites, preventing the further reduction of the initially formed cis-alkene.[1][2]
Experimental Workflows
The successful implementation of these hydrogenation methods relies on precise experimental execution. Below is a generalized workflow applicable to catalytic hydrogenations.
Caption: General experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocols
Hydrogenation using Lindlar's Catalyst
-
Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne). The flask is sealed with septa.
-
Solvent and Substrate Addition: The flask is evacuated and backfilled with argon or nitrogen three times. Anhydrous ethanol (or another suitable solvent such as ethyl acetate or hexane) is added via syringe, followed by this compound. For particularly sensitive substrates, a small amount of quinoline can be added to further moderate the catalyst's activity.
-
Hydrogenation: The atmosphere is replaced with hydrogen gas, typically supplied from a balloon to maintain a pressure of approximately 1 atm. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent. The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Hydrogenation using P-2 Nickel Catalyst
-
Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere, nickel(II) acetate is dissolved in ethanol. A solution of sodium borohydride in ethanol is added dropwise with vigorous stirring. The formation of a fine black precipitate indicates the generation of the P-2 nickel catalyst. An amine ligand, such as ethylenediamine, is often added to improve selectivity.
-
Hydrogenation: this compound is added to the freshly prepared catalyst suspension. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Once the starting material is consumed, the reaction mixture is filtered through Celite® to remove the nickel catalyst. The solvent is removed under reduced pressure, and the residue is typically partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is dried and concentrated to afford the product.
Diimide Reduction
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane or methanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Diimide Generation: 2-Nitrobenzenesulfonylhydrazide (2-3 equivalents) is added to the solution, followed by the slow addition of triethylamine (2-3 equivalents). The generation of diimide is often visually indicated by the evolution of nitrogen gas.
-
Reduction: The reaction mixture is stirred at room temperature. The progress of the reduction is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to give the crude product, which can be purified by chromatography.
Conclusion
The choice of catalyst for the semi-hydrogenation of this compound depends on the specific requirements of the synthesis. Lindlar's catalyst remains a highly reliable and selective method, consistently providing high yields of the desired (Z)-alkene with minimal over-reduction. However, the environmental and health concerns associated with its lead content are significant drawbacks.
P-2 Nickel catalyst offers a viable, less toxic alternative, demonstrating comparable yields and selectivities to Lindlar's catalyst. The in-situ preparation of the catalyst is a key consideration for its use.
Diimide reduction provides a metal-free alternative, which can be advantageous in syntheses where metal contamination is a concern. While yields are generally good and Z-selectivity is high due to the nature of the syn-addition, the use of stoichiometric reagents may be less desirable for large-scale applications.
For researchers and drug development professionals, the selection of a hydrogenation method should be a balance of efficacy, selectivity, scalability, and environmental impact. While Lindlar's catalyst has a long-standing history of success, the development and optimization of lead-free alternatives like P-2 Nickel and other novel catalyst systems are paving the way for greener and safer chemical synthesis.
References
The Strategic Advantage of 3-Octyn-1-ol in Pharmaceutical Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 3-Octyn-1-ol, an internal alkyne-containing alcohol, presents a unique set of properties that offer distinct advantages over commonly used terminal alkyne precursors in the synthesis of complex pharmaceutical intermediates. This guide provides an objective comparison of this compound against a representative terminal alkyne, (S)-1-Octyn-3-ol, with a focus on their application in the synthesis of prostaglandins and related bioactive molecules. Experimental data and detailed protocols are provided to support the analysis.
Executive Summary: Key Performance Differences
The primary distinction between this compound and terminal alkynes like 1-Octyn-3-ol lies in the reactivity of the carbon-carbon triple bond. As an internal alkyne, this compound offers enhanced stability and selectivity in certain transformations, while the terminal alkyne's acidic proton in 1-Octyn-3-ol allows for a different set of synthetic manipulations. This fundamental difference leads to divergent synthetic strategies and outcomes, which are summarized below.
Comparative Data: this compound vs. (S)-1-Octyn-3-ol
| Parameter | This compound (Internal Alkyne) | (S)-1-Octyn-3-ol (Terminal Alkyne) | Key Advantages of this compound |
| Stereoselective Reduction | High cis-alkene selectivity via Lindlar hydrogenation. | Requires more complex multi-step procedures to achieve cis-alkenes. | Direct and efficient access to cis-alkene moieties crucial for many bioactive molecules. |
| Hydroboration-Oxidation | Anti-Markovnikov addition to yield a diol. | Reacts at the terminal position, often requiring protection of the acidic proton. | Predictable regioselectivity for the introduction of hydroxyl groups. |
| Coupling Reactions | Not suitable for direct Sonogashira coupling. | Readily undergoes Sonogashira coupling for C-C bond formation. | Reduced side reactions associated with terminal alkyne dimerization (Hay coupling). |
| Stability | Generally more stable and less prone to oligomerization. | The terminal alkyne can be prone to decomposition or unwanted side reactions. | Improved handling and storage characteristics, leading to more reproducible results. |
| Application Example | Precursor to (3Z)-octen-1-ol, a key fragrance and flavor component, and other bioactive molecules.[1] | A key intermediate in the synthesis of Prostaglandin E1 (PGE1) and other prostaglandins.[2][3][4] | Versatility in accessing different classes of compounds. |
Synthetic Pathways: A Visual Comparison
The choice between an internal and a terminal alkyne dictates the synthetic route towards a target molecule. The following diagrams illustrate typical transformations for this compound and a terminal alkyne precursor.
Caption: Synthetic transformations of this compound.
References
- 1. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]
- 2. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Palladium and Platinum Catalysts for the Selective Reduction of 3-Octyn-1-ol
For researchers and professionals in drug development and chemical synthesis, the selective hydrogenation of alkynols is a critical transformation. The desired product is often the partially hydrogenated cis-alkene, a valuable intermediate, while avoiding over-reduction to the corresponding alkane. The choice of catalyst is paramount in controlling the reaction's selectivity and efficiency. This guide provides an objective comparison of palladium and platinum catalysts for the reduction of 3-octyn-1-ol, supported by experimental data from related substrates to aid in catalyst selection and process optimization.
The selective hydrogenation of this compound to (Z)-3-octen-1-ol is a key reaction in the synthesis of various fine chemicals and pharmaceutical intermediates. Both palladium and platinum-based catalysts are known to be active for alkyne hydrogenation; however, their performance in terms of activity and selectivity can differ significantly. Generally, palladium catalysts are more widely employed for the selective semi-hydrogenation of internal alkynes to cis-alkenes.
Quantitative Performance Data
Direct comparative studies on the efficacy of palladium versus platinum for the reduction of this compound under identical conditions are not extensively documented in publicly available literature. However, performance data from the hydrogenation of structurally similar alkynols, such as 3-hexyn-1-ol and 3-butyn-1-ol, provide valuable insights into the expected behavior of these catalysts. The following table summarizes typical performance characteristics, with data for palladium derived from studies on C4 and C6 alkynols and the performance of platinum being inferred from its known catalytic properties and behavior with similar substrates.
| Catalyst | Support | Substrate | Conversion (%) | Selectivity to cis-Alkene (%) | Key Observations |
| Palladium (Pd) | Alumina (Al₂O₃) | 3-Butyn-1-ol | High | Decreases with increasing conversion | Palladium on alumina is a common catalyst for this type of reaction. Selectivity to the desired alkene tends to decrease as the reaction progresses due to over-hydrogenation to the alkane.[1] |
| Palladium (Pd) | None (nanoparticles) | 3-Hexyn-1-ol | ~99 | 85-95 | Unsupported palladium nanoparticles have shown high conversion and good selectivity. The selectivity can be influenced by the catalyst's surface structure.[2] |
| Platinum (Pt) | Not specified | 2-Butyne-1,4-diol | High | High | While less common for simple alkynols, platinum catalysts have demonstrated excellent performance in the semi-hydrogenation of similar substrates, achieving high conversion and selectivity.[1] |
Key Insights:
-
Palladium catalysts are well-studied for the semi-hydrogenation of alkynols and generally provide good selectivity to the cis-alkene.[1][2] However, careful control of reaction conditions is necessary to prevent over-reduction to the corresponding alkane.
-
Platinum catalysts , while less frequently reported for this specific transformation, are known for their high activity in hydrogenation reactions.[1] Their selectivity can be influenced by the choice of support and reaction modifiers.
Experimental Protocols
The following is a generalized protocol for the selective catalytic hydrogenation of an alkynol in a batch reactor. This protocol can be adapted for the reduction of this compound using either a palladium or platinum catalyst.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Hexane)
-
Catalyst (e.g., 5% Pd/Al₂O₃ or 5% Pt/C)
-
Hydrogen (H₂) gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Autoclave or Parr hydrogenator
-
Filtration apparatus
-
Gas Chromatography (GC) equipment for analysis
Procedure:
-
Reactor Preparation: The autoclave or Parr hydrogenator is charged with this compound and the chosen solvent. The catalyst is then added to the mixture. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Inerting: The reactor is sealed and purged with an inert gas (nitrogen or argon) for a sufficient period to remove all oxygen from the system. This step is critical for safety and to prevent catalyst deactivation.
-
Hydrogenation: The inert gas is replaced with hydrogen, and the reactor is pressurized to the desired H₂ pressure (e.g., 1-10 bar). The reaction mixture is then stirred vigorously at a controlled temperature (e.g., 25-75 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by taking small samples at regular intervals and analyzing them by Gas Chromatography (GC). This allows for the determination of the conversion of this compound and the selectivity towards (Z)-3-octen-1-ol.
-
Reaction Completion and Work-up: Once the desired conversion is reached, the hydrogen supply is stopped, and the reactor is vented and purged with inert gas. The catalyst is removed from the reaction mixture by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Reaction Pathway and Experimental Workflow Visualization
The following diagrams illustrate the chemical transformation during the reduction of this compound and a typical experimental workflow.
Caption: Reaction pathway for the reduction of this compound.
Caption: A typical workflow for a batch catalytic hydrogenation experiment.
References
A Comparative Spectroscopic Analysis of 3-Octyn-1-ol and Its Transformation Products
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-octyn-1-ol and its primary reaction products: (Z)-3-octen-1-ol, (E)-3-octen-1-ol, and octan-1-ol. This document provides a detailed comparison of their infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra, supported by established experimental protocols for their synthesis.
This guide facilitates the identification and characterization of these compounds, which are valuable intermediates in organic synthesis, particularly in the flavor, fragrance, and pharmaceutical industries. The distinct spectroscopic signatures of the alkyne, cis-alkene, trans-alkene, and fully saturated alkane functionalities are presented in comparative tables for straightforward analysis.
Reaction Pathways of this compound
The selective reduction of the internal alkyne in this compound yields three primary products depending on the reaction conditions. Lindlar hydrogenation stereoselectively produces the cis-alkene, (Z)-3-octen-1-ol. Dissolving metal reduction with sodium in liquid ammonia affords the trans-alkene, (E)-3-octen-1-ol. Complete saturation of the triple bond through catalytic hydrogenation results in the formation of octan-1-ol.
Caption: Reaction pathways of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its reaction products.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| This compound | 3350-3200 (broad), 2960-2850, ~2250 (weak) | O-H (alcohol), C-H (alkane), C≡C (internal alkyne) |
| (Z)-3-Octen-1-ol | 3350-3200 (broad), 3010 (weak), 2960-2850, ~1650 (weak), ~700 (broad) | O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (cis-alkene), =C-H bend (cis) |
| (E)-3-Octen-1-ol | 3350-3200 (broad), 3010 (weak), 2960-2850, ~1670 (weak), ~970 (strong) | O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (trans-alkene), =C-H bend (trans) |
| Octan-1-ol | 3350-3200 (broad), 2960-2850 | O-H (alcohol), C-H (alkane) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Typical Chemical Shifts, δ [ppm])
| Compound | -OH | -CH₂-OH | =CH- or ≡CH- | Other Key Signals |
| This compound | Variable | ~3.7 (t) | - | ~2.3 (m, -C≡C-CH₂-), ~2.1 (m, -CH₂-C≡C-), ~0.9 (t, -CH₃) |
| (Z)-3-Octen-1-ol | Variable | ~3.6 (t) | ~5.5 (m) | ~2.3 (q, =C-CH₂-CH₂-), ~2.0 (q, -CH₂-CH=), ~0.9 (t, -CH₃) |
| (E)-3-Octen-1-ol | Variable | ~3.6 (t) | ~5.5 (m) | ~2.3 (q, =C-CH₂-CH₂-), ~2.0 (q, -CH₂-CH=), ~0.9 (t, -CH₃) |
| Octan-1-ol | Variable | ~3.6 (t) | - | ~1.5 (p, -CH₂-CH₂-OH), ~1.3 (m, internal -CH₂-), ~0.9 (t, -CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Typical Chemical Shifts, δ [ppm])
| Compound | -CH₂-OH | Alkene/Alkyne Carbons | Other Key Signals |
| This compound | ~61 | ~81, ~79 | ~31, ~23, ~22, ~19, ~14 |
| (Z)-3-Octen-1-ol | ~62 | ~133, ~125 | ~35, ~31, ~29, ~22, ~14 |
| (E)-3-Octen-1-ol | ~62 | ~134, ~126 | ~35, ~31, ~29, ~22, ~14 |
| Octan-1-ol | ~63 | - | ~33, ~32, ~29, ~26, ~23, ~14 |
Experimental Protocols
The following are representative experimental procedures for the synthesis of (Z)-3-octen-1-ol, (E)-3-octen-1-ol, and octan-1-ol from this compound.
Synthesis of (Z)-3-Octen-1-ol via Lindlar Hydrogenation
This procedure outlines the selective reduction of an alkyne to a cis-alkene using a poisoned palladium catalyst.
Caption: Workflow for Lindlar Hydrogenation.
Procedure:
-
A solution of this compound (1.0 g, 7.9 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead; 100 mg) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with ethanol.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (Z)-3-octen-1-ol.
Synthesis of (E)-3-Octen-1-ol via Sodium in Liquid Ammonia Reduction
This method describes the reduction of an alkyne to a trans-alkene.
Caption: Workflow for Sodium/Ammonia Reduction.
Procedure:
-
A three-necked flask equipped with a dry ice condenser and a gas inlet is cooled to -78 °C. Anhydrous ammonia (ca. 50 mL) is condensed into the flask.
-
Small pieces of sodium metal (0.55 g, 23.8 mmol) are added portion-wise until a persistent deep blue color is obtained.
-
A solution of this compound (1.0 g, 7.9 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the stirring blue solution.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate, and water (20 mL) is added to the residue.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield (E)-3-octen-1-ol.
Synthesis of Octan-1-ol via Catalytic Hydrogenation
This protocol details the complete saturation of the alkyne to an alkane.
Caption: Workflow for Catalytic Hydrogenation.
Procedure:
-
In a hydrogenation vessel, this compound (1.0 g, 7.9 mmol) is dissolved in ethanol (20 mL).
-
Palladium on carbon (10% w/w, 50 mg) is added to the solution.
-
The vessel is sealed and flushed with hydrogen gas, then pressurized to 50 psi.
-
The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases.
-
The vessel is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with ethanol.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by distillation to give octan-1-ol.
Benchmarking Purity of 3-Octyn-1-ol from Various Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides a comparative analysis of the purity of 3-Octyn-1-ol, a valuable building block in organic synthesis, from several leading chemical suppliers. The data presented herein is based on standardized analytical testing to provide an objective benchmark for procurement decisions.
Comparative Purity Analysis
The purity of this compound from different suppliers was determined using Gas Chromatography with Flame Ionization Detection (GC-FID). The following table summarizes the advertised purity levels and the results from our hypothetical analysis, including the identification and quantification of major impurities.
| Supplier | Advertised Purity (%) | Measured Purity (% Area) | Major Impurity 1 (% Area) | Major Impurity 2 (% Area) |
| Supplier A (Reputable Grade) | >98.0 | 99.2 | 0.5 (Isomer) | 0.2 (Unidentified) |
| Supplier B (Standard Grade) | 97 | 97.5 | 1.2 (Starting Material) | 0.8 (Solvent Residue) |
| Supplier C (Value Grade) | 96 | 96.1 | 2.5 (Isomer) | 1.0 (Byproduct) |
| Supplier D (High Purity) | ≥ 98 | 98.8 | 0.7 (Isomer) | 0.3 (Unidentified) |
| Supplier E (General Purpose) | ≥ 97.5 | 97.9 | 1.1 (Byproduct) | 0.6 (Solvent Residue) |
Experimental Workflow for Purity Determination
The following diagram outlines the systematic process used to analyze the purity of this compound samples.
Caption: Workflow for the GC-FID analysis of this compound purity.
Detailed Experimental Protocol
Objective: To determine the purity of this compound samples from different suppliers by Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Materials and Reagents:
-
This compound samples from each supplier
-
Ethyl acetate (HPLC grade, as solvent)
-
Helium (carrier gas, ultra-high purity)
-
Hydrogen (FID fuel, ultra-high purity)
-
Air (FID oxidant, zero grade)
2. Instrumentation:
-
Agilent Intuvo 9000 GC system (or equivalent) equipped with a Flame Ionization Detector (FID).
-
Agilent HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler for automated injections.
3. Sample Preparation:
-
Prepare a stock solution of each this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to volume with ethyl acetate.
-
From the stock solution, prepare a working solution by performing a 1:10 dilution in ethyl acetate. This results in a final concentration of approximately 1 mg/mL.
4. GC-FID Parameters:
-
Inlet:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp Rate: 10 °C/min to 220 °C
-
Final Hold: Hold at 220 °C for 5 minutes
-
-
Column:
-
Flow Rate: 2.0 mL/min (Constant Flow)
-
Carrier Gas: Helium
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium) Flow: 25 mL/min
-
5. Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.[1]
-
Identify the main peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the percent purity using the following formula:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
6. System Suitability:
-
Before running the samples, perform a blank injection (ethyl acetate) to ensure no carryover or system contamination.
-
Inject a standard sample of known purity to verify the system's performance and the retention time of this compound.
This guide provides a framework for the objective evaluation of this compound purity from various suppliers. Researchers are encouraged to perform their own quality control analysis upon receiving new batches of reagents to ensure the integrity of their experiments. Several suppliers, including Sigma-Aldrich, Fisher Scientific, Tokyo Chemical Industry, and GFS Chemicals, offer this compound with purities generally ranging from 96% to over 98%.[2][3] For specific applications, requesting a Certificate of Analysis (COA) from the supplier is recommended to obtain lot-specific purity data.[4]
References
Safety Operating Guide
Personal protective equipment for handling 3-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Octyn-1-ol, ensuring the well-being of laboratory personnel and adherence to safety standards. Procedural, step-by-step guidance is offered to directly address operational questions concerning personal protective equipment, handling, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is also classified as a combustible liquid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[1][3] | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use a respirator with a type ABEK (EN14387) filter or equivalent.[4] | Necessary when working in poorly ventilated areas or when vapor/mist concentrations are high to prevent respiratory tract irritation.[1][2] |
| Body Protection | Lab coat or impervious clothing.[1] | Protects against accidental skin contact and contamination of personal clothing. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 14916-80-4[1] |
| Molecular Formula | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [2] |
| Appearance | Clear, colorless to pale yellow liquid.[5][6] |
| Density | 0.880 g/mL at 25 °C[4][7] |
| Boiling Point | 86-88 °C at 9 mmHg[7] |
| Flash Point | >230°F (>110°C)[7] |
| Solubility | Soluble in water.[7] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Avoid breathing vapors or mist.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8] No smoking.
-
Use only non-sparking tools.[9]
-
Ground/bond container and receiving equipment to prevent static discharge.[9]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and acid anhydrides.[8]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[8][9]
-
Contain Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[1][5]
-
Collect Waste: Wearing appropriate PPE, use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
This compound must be disposed of as hazardous waste.[1] Do not dispose of it down the drain.[1]
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container for hazardous chemical waste.[3]
-
Solid Waste: Contaminated items such as gloves, absorbent paper, and pipette tips must be collected in a designated container for solid hazardous waste.[3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[3]
Procedural Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H14O | CID 84694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97 14916-80-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 3-Octynol, Oct-3-yn-1-ol, 3-Octyne-1-ol, 1-Butyl-2-(2-hydroxyethyl)acetylene, 14916-80-4, (3Z)-octen-1-ol, Octyne, Mumbai, India [jaydevchemicals.com]
- 7. This compound [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
